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  • Product: 6-Bromo-2-methylpyrazolo[1,5-a]pyrimidine-3-carbaldehyde
  • CAS: 899518-62-8

Core Science & Biosynthesis

Foundational

An In-Depth Technical Guide to 6-Bromo-2-methylpyrazolo[1,5-a]pyrimidine-3-carbaldehyde: Synthesis, Structure, and Physicochemical Properties

For Researchers, Scientists, and Drug Development Professionals Introduction: The Prominence of the Pyrazolo[1,5-a]pyrimidine Scaffold The pyrazolo[1,5-a]pyrimidine core is a fused heterocyclic system that has garnered s...

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Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Prominence of the Pyrazolo[1,5-a]pyrimidine Scaffold

The pyrazolo[1,5-a]pyrimidine core is a fused heterocyclic system that has garnered significant attention in medicinal chemistry, being recognized as a "privileged structure." This designation stems from its ability to serve as a versatile scaffold for the development of ligands targeting multiple receptors with high affinity. Compounds incorporating this moiety have demonstrated a wide spectrum of biological activities, including roles as kinase inhibitors, anti-inflammatory agents, and central nervous system modulators.[1][2] The strategic functionalization of the pyrazolo[1,5-a]pyrimidine ring system is a key focus in the discovery of novel therapeutic agents. The introduction of a formyl group, in particular, provides a reactive handle for further molecular elaboration, making compounds like 6-Bromo-2-methylpyrazolo[1,5-a]pyrimidine-3-carbaldehyde valuable intermediates in synthetic and medicinal chemistry.

This guide provides a comprehensive overview of the chemical structure, physicochemical properties, and a detailed synthetic protocol for 6-Bromo-2-methylpyrazolo[1,5-a]pyrimidine-3-carbaldehyde, grounded in established chemical principles for this class of compounds.

Chemical Structure and Physicochemical Properties

The structural attributes and physicochemical parameters of 6-Bromo-2-methylpyrazolo[1,5-a]pyrimidine-3-carbaldehyde are fundamental to its reactivity and potential applications.

cluster_molecule 6-Bromo-2-methylpyrazolo[1,5-a]pyrimidine-3-carbaldehyde N1 N C4 C N1->C4 N2 N N3 N N2->N3 C1 C N3->C1 C2 C C1->C2 C3 C C2->C3 C8 C C2->C8 C3->N1 C7 C C3->C7 C4->N2 C5 C C4->C5 C5->C1 C6 C C5->C6 Br1 Br C6->Br1 O1 O C7->O1 H1 H1 C7->H1 H H2 H2 C8->H2 H H3 H3 C8->H3 H H4 H4 C8->H4 H

Caption: Chemical structure of 6-Bromo-2-methylpyrazolo[1,5-a]pyrimidine-3-carbaldehyde.

Physicochemical Data

The following table summarizes key physicochemical properties. It is important to note that while some data for the precursor is experimentally determined, most parameters for the final product are predicted due to a lack of published experimental values.[1][3][4]

Property6-Bromo-2-methylpyrazolo[1,5-a]pyrimidine (Starting Material)6-Bromo-2-methylpyrazolo[1,5-a]pyrimidine-3-carbaldehyde (Final Product)
CAS Number 916256-65-0899518-62-8[5]
Molecular Formula C₇H₆BrN₃C₈H₆BrN₃O
Molecular Weight 212.05 g/mol 240.06 g/mol [4]
Appearance SolidPredicted: Solid
Melting Point 137-138 °C[3]Not available (predicted)
XlogP (Predicted) 1.40.9[1]
SMILES CC1=NN2C=C(C=NC2=C1)BrCC1=NN2C=C(C=NC2=C1C=O)Br[1]
InChIKey JUWPPXBKRXAJMY-UHFFFAOYSA-NUBHLLXKKUAITTO-UHFFFAOYSA-N[1]

Synthesis of 6-Bromo-2-methylpyrazolo[1,5-a]pyrimidine-3-carbaldehyde

The synthesis of the target compound is a two-step process, commencing with the preparation of the pyrazolo[1,5-a]pyrimidine core, followed by a regioselective formylation.

G start Starting Materials: 3-Amino-4-bromopyrazole & Acetylacetone step1 Step 1: Cyclocondensation (Formation of Pyrazolo[1,5-a]pyrimidine Core) start->step1 intermediate Intermediate: 6-Bromo-2,5,7-trimethylpyrazolo[1,5-a]pyrimidine step1->intermediate step2 Step 2: Vilsmeier-Haack Formylation (Regioselective C3-Formylation) intermediate->step2 purification Work-up & Purification (Hydrolysis, Extraction, Chromatography) step2->purification product Final Product: 6-Bromo-2-methylpyrazolo[1,5-a]pyrimidine-3-carbaldehyde purification->product

Caption: Proposed synthetic workflow for 6-Bromo-2-methylpyrazolo[1,5-a]pyrimidine-3-carbaldehyde.

Step 1: Synthesis of the Precursor, 6-Bromo-2-methylpyrazolo[1,5-a]pyrimidine

The synthesis of the pyrazolo[1,5-a]pyrimidine core is typically achieved through the condensation of a 3-aminopyrazole derivative with a 1,3-dielectrophilic species, such as a β-dicarbonyl compound. For the synthesis of the methylated precursor, acetylacetone is a suitable reagent.

Experimental Protocol:

  • Reaction Setup: To a solution of 3-amino-4-bromopyrazole (1 equivalent) in a suitable solvent such as glacial acetic acid or ethanol, add acetylacetone (1.1 equivalents).

  • Reaction Conditions: Heat the mixture to reflux for a period of 4-6 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

  • Work-up and Purification: Upon completion, cool the reaction mixture to room temperature. If a precipitate forms, it can be collected by filtration. Alternatively, the solvent can be removed under reduced pressure, and the residue purified by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel to afford 6-Bromo-2-methylpyrazolo[1,5-a]pyrimidine.

Step 2: Vilsmeier-Haack Formylation to Yield 6-Bromo-2-methylpyrazolo[1,5-a]pyrimidine-3-carbaldehyde

The Vilsmeier-Haack reaction is a well-established and efficient method for the formylation of electron-rich aromatic and heteroaromatic compounds.[6] The reaction utilizes a Vilsmeier reagent, typically generated in situ from phosphorus oxychloride (POCl₃) and N,N-dimethylformamide (DMF), which acts as the electrophile. For the pyrazolo[1,5-a]pyrimidine system, electrophilic substitution occurs preferentially at the electron-rich C3 position.

Causality Behind Experimental Choices:

  • Reagents: POCl₃ and DMF are the classic and most common reagents for generating the Vilsmeier (chloroiminium) salt. DMF serves as both a reagent and often as the solvent.

  • Temperature Control: The initial formation of the Vilsmeier reagent is exothermic and is therefore performed at low temperatures (0-5 °C) to ensure controlled formation and prevent degradation. The subsequent reaction with the heterocyclic substrate often requires heating to overcome the activation energy for the electrophilic substitution.

  • Work-up: The reaction is quenched with ice-water to hydrolyze the intermediate iminium salt to the desired aldehyde. The use of a base (e.g., sodium bicarbonate or sodium hydroxide) is crucial to neutralize the acidic reaction mixture and facilitate the precipitation or extraction of the product.

Detailed Experimental Protocol:

  • Vilsmeier Reagent Preparation: In a flame-dried, two-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, place anhydrous N,N-dimethylformamide (DMF, 5 equivalents). Cool the flask to 0 °C in an ice bath. Add phosphorus oxychloride (POCl₃, 1.5 equivalents) dropwise to the stirred DMF over 20-30 minutes, ensuring the internal temperature is maintained below 5 °C. Stir the resulting mixture at 0 °C for an additional 30 minutes to ensure complete formation of the Vilsmeier reagent.

  • Reaction with Substrate: To the freshly prepared Vilsmeier reagent, add a solution of 6-Bromo-2-methylpyrazolo[1,5-a]pyrimidine (1.0 equivalent) in a minimal amount of anhydrous DMF.

  • Heating and Monitoring: Allow the reaction mixture to warm to room temperature and then heat to 60-80 °C. Monitor the reaction progress by TLC until the starting material is consumed (typically 2-4 hours).

  • Work-up and Isolation: After the reaction is complete, cool the mixture to room temperature and carefully pour it onto crushed ice with vigorous stirring. Neutralize the aqueous solution to a pH of 7-8 by the slow addition of a saturated aqueous solution of sodium bicarbonate or a dilute solution of sodium hydroxide.

  • Purification: The precipitated solid can be collected by filtration, washed with cold water, and dried. If an oil is obtained, the product should be extracted with a suitable organic solvent (e.g., ethyl acetate or dichloromethane). The combined organic layers are then washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product can be further purified by column chromatography on silica gel (using a hexane-ethyl acetate gradient) or by recrystallization to yield pure 6-Bromo-2-methylpyrazolo[1,5-a]pyrimidine-3-carbaldehyde.

Conclusion

6-Bromo-2-methylpyrazolo[1,5-a]pyrimidine-3-carbaldehyde represents a strategically important intermediate in the synthesis of more complex molecules, particularly within the realm of drug discovery. Its synthesis is accessible through well-established synthetic transformations, primarily the Vilsmeier-Haack reaction, which allows for the regioselective introduction of a versatile formyl group. This guide provides a robust framework for its preparation and a compilation of its key physicochemical properties, serving as a valuable resource for researchers in organic and medicinal chemistry. Further experimental validation of the predicted properties and optimization of the synthetic protocol will be beneficial for its broader application.

References

  • NextSDS. 6-bromo-2-methylpyrazolo[1,5-a]pyrimidine-3-carbaldehyde — Chemical Substance Information. Available from: [Link].

  • Asian Journal of Research in Chemistry. A Comparative study of Vilsmeier-Haack Formylation Reactions With Phenols Under Solvent Less And Solvent Conditions. 2018. Available from: [Link].

  • PubChem. 6-bromo-2-methylpyrazolo[1,5-a]pyrimidine-3-carbaldehyde. Available from: [Link].

  • Brogden, R. N., & Goa, K. L. (2007). Pyrazolo[1,5-a]pyrimidines. Identification of the Privileged Structure and Combinatorial Synthesis of 3-(Hetero)arylpyrazolo[1,5-a]pyrimidine-6-carboxamides. Journal of Combinatorial Chemistry, 9(4), 547-557. Available from: [Link].

  • Organic Syntheses. Diethyl 2-(Indol-3-yl)-2-deutero-malonate. Available from: [Link].

  • Chirichi, S., et al. (1992). 1H and 13C NMR study of the pyrazolo[1,5-a]pyrimidine system. Canadian Journal of Chemistry, 70(4), 1093-1099. Available from: [Link].

  • Patel, H. M., & Patel, V. M. (2012). REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. International Journal of Pharmaceutical Sciences and Research, 3(11), 4065-4076. Available from: [Link].

  • MDPI. Formylation of 2-Methylpyrimidine-4,6-diol Under the Conditions of the Vilsmeier–Haack Reaction. 2024. Available from: [Link].

  • Balci, M. (2005). Basic 1H- and 13C-NMR Spectroscopy. Elsevier.
  • NextSDS. 6-bromo-2-methylpyrazolo[1,5-a]pyrimidine-3-carbaldehyde hydrochloride — Chemical Substance Information. Available from: [Link].

  • Yallapa, G. N., et al. (2018). Base Catalyzed Microwave Assisted Synthesis, Characterization of 6-Bromo-Pyrazolo-[1,5-a]-Pyrimidine-3-Ethyl-Carboxylate & Its Biological Evaluation as CDKs Inhibitor. Asian Journal of Chemistry, 30(8), 1881-1884. Available from: [Link].

  • Grych, E., et al. (2022). Design, Synthesis, and Development of Pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors: Part II—Benzimidazole Derivatives. Molecules, 27(15), 4976. Available from: [Link].

  • Google Patents. PYRAZOLO[1,5-a]PYRIMIDINE-BASED COMPOUNDS, COMPOSITIONS COMPRISING THEM, AND METHODS OF THEIR USE. WO2013134228A1.
  • Google Patents. Synthetic method of 2-methyl-pyrazolo-[1,5-a]-pyrimidine-6-carboxylic acid. CN102924584A.
  • Al-Zaydi, K. M., & Al-Shiekh, M. A. (2012). One-pot synthesis of 2-alkyl-7-amino-5-aryl-pyrazolo[1,5-a]pyrimidine-6-carbonitriles via a domino three-component condensation-oxidation reaction. ARKIVOC, 2012(6), 163-171. Available from: [Link].

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Exploratory

CAS registry number and molecular weight for 6-Bromo-2-methylpyrazolo[1,5-a]pyrimidine-3-carbaldehyde

Technical Whitepaper: Physicochemical Profiling and Synthetic Utility of 6-Bromo-2-methylpyrazolo[1,5-a]pyrimidine-3-carbaldehyde in Kinase Inhibitor Discovery Executive Summary In the landscape of modern targeted therap...

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Author: BenchChem Technical Support Team. Date: March 2026

Technical Whitepaper: Physicochemical Profiling and Synthetic Utility of 6-Bromo-2-methylpyrazolo[1,5-a]pyrimidine-3-carbaldehyde in Kinase Inhibitor Discovery

Executive Summary

In the landscape of modern targeted therapeutics, the pyrazolo[1,5-a]pyrimidine scaffold has emerged as a highly privileged pharmacophore, functioning as an effective purine bioisostere[1][2]. This whitepaper provides an in-depth technical analysis of 6-Bromo-2-methylpyrazolo[1,5-a]pyrimidine-3-carbaldehyde , a highly versatile bifunctional building block. By offering two orthogonal reactive sites—a C6-bromide and a C3-carbaldehyde—this intermediate enables the rapid, divergent synthesis of complex small-molecule libraries targeting critical kinases such as Cyclin-Dependent Kinases (CDKs) and Tropomyosin Receptor Kinases (TRKs)[1][3].

Physicochemical & Structural Profiling

To effectively utilize this building block in drug design, researchers must account for its baseline physicochemical properties. The dual functional groups dictate both its reactivity in late-stage functionalization and its eventual pharmacokinetic profile once incorporated into a larger active pharmaceutical ingredient (API).

Table 1: Core Identifiers and Physicochemical Data | Property | Value / Description | | :--- | :--- | | Chemical Name | 6-Bromo-2-methylpyrazolo[1,5-a]pyrimidine-3-carbaldehyde | | CAS Registry Number | 899518-62-8[4] | | Molecular Weight | 240.06 g/mol [4] | | Molecular Formula | C8​H6​BrN3​O | | Monoisotopic Mass | ~238.97 g/mol (accounting for 79Br isotope) | | Structural Class | Fused 5,6-bicyclic heteroaromatic (Purine bioisostere) | | Key Electrophiles | C6-Aryl bromide (cross-coupling); C3-Aldehyde (condensation/reduction) |

Mechanistic Rationale: The Pyrazolo[1,5-a]pyrimidine Core

The pyrazolo[1,5-a]pyrimidine core is structurally primed to bind within the highly conserved ATP-binding cleft of human kinases[2].

  • The Hinge-Binding Motif: The nitrogen atoms of the pyrazolo-pyrimidine system act as critical hydrogen bond acceptors and donors, mimicking the adenine ring of ATP to anchor the molecule to the kinase hinge region[3].

  • C6-Position (Bromide Handle): The C6 position projects directly into the hydrophobic pocket (often the DFG-in/out motif region). The bromine atom serves as a synthetic handle for Suzuki-Miyaura or Sonogashira cross-coupling, allowing chemists to append bulky aryl or heteroaryl groups to enhance binding affinity and kinase selectivity[5][6].

  • C3-Position (Carbaldehyde Handle): The C3 position typically points toward the solvent-exposed region of the kinase. The carbaldehyde allows for reductive amination, enabling the attachment of solubilizing groups (e.g., morpholine, piperazine) to optimize the compound's ADME (Absorption, Distribution, Metabolism, and Excretion) properties without disrupting target engagement[7].

Experimental Protocols: Orthogonal Functionalization Workflow

To synthesize advanced kinase inhibitors from 6-Bromo-2-methylpyrazolo[1,5-a]pyrimidine-3-carbaldehyde, a sequential, chemoselective functionalization strategy is required. The following protocols are engineered as self-validating systems to ensure maximum yield and structural integrity.

Protocol A: Chemoselective Suzuki-Miyaura Cross-Coupling (C6-Arylation)

Causality & Rationale: The C6-bromide is highly activated for oxidative addition by palladium(0). However, the C3-carbaldehyde is sensitive to strong bases (prone to Cannizzaro-type disproportionation). Therefore, a mild base ( K2​CO3​ ) and a catalyst with a large bite angle ( Pd(dppf)Cl2​ ) are selected to accelerate reductive elimination and prevent debromination or aldehyde degradation[6].

Step-by-Step Methodology:

  • Preparation: In an oven-dried Schlenk flask under argon, combine 6-Bromo-2-methylpyrazolo[1,5-a]pyrimidine-3-carbaldehyde (1.0 eq), the desired arylboronic acid (1.2 eq), and Pd(dppf)Cl2​ (0.05 eq).

  • Solvent System: Introduce a degassed mixture of 1,4-Dioxane and H2​O (4:1 v/v). The water is strictly necessary to dissolve the inorganic base and facilitate the transmetalation intermediate.

  • Base Addition: Add K2​CO3​ (2.0 eq). Purge the reaction vessel with argon for an additional 10 minutes.

  • Execution: Heat the mixture to 80°C for 4–6 hours.

  • Validation: Monitor the reaction via LC-MS. The target milestone is the complete disappearance of the 240/242 m/z doublet (the distinct bromine isotope pattern) and the emergence of the product mass.

  • Workup: Cool to room temperature, extract with EtOAc, wash with brine, dry over Na2​SO4​ , and purify via silica gel chromatography. Validate via 1H NMR to ensure the C3-aldehyde proton singlet (~10.1 ppm) remains intact.

Protocol B: Reductive Amination (C3-Derivatization)

Causality & Rationale: Direct reduction of the aldehyde must be avoided. Sodium triacetoxyborohydride ( NaBH(OAc)3​ ) is chosen because its electron-withdrawing acetate groups dampen its hydride-donating power. It will selectively reduce the transient iminium ion formed by the amine, leaving unreacted aldehyde and the heteroaromatic core untouched.

Step-by-Step Methodology:

  • Iminium Formation: Dissolve the C6-arylated intermediate (1.0 eq) and a secondary amine (e.g., morpholine, 1.5 eq) in anhydrous 1,2-dichloroethane (DCE).

  • Acid Catalysis: Add glacial acetic acid (0.1 eq) to slightly lower the pH, driving the equilibrium toward the highly electrophilic iminium intermediate. Stir at 25°C for 1 hour.

  • Reduction: Portion-wise, add NaBH(OAc)3​ (2.0 eq). Stir at room temperature for 12 hours.

  • Validation & Workup: Quench the reaction with saturated aqueous NaHCO3​ to neutralize the acid and destroy excess hydride. Extract with dichloromethane (DCM). Validate success via 1H NMR by confirming the loss of the aldehyde singlet (~10.1 ppm) and the appearance of a new benzylic-type methylene singlet (~3.8 ppm) linking the core to the amine.

G Start 6-Bromo-2-methylpyrazolo[1,5-a] pyrimidine-3-carbaldehyde Suzuki Suzuki-Miyaura Coupling (C6-Arylation) Start->Suzuki Pd(dppf)Cl2, Ar-B(OH)2 K2CO3, Dioxane/H2O RedAm Reductive Amination (C3-Amination) Start->RedAm Route B Suzuki->RedAm Amine, NaBH(OAc)3 DCE, AcOH RedAm->Suzuki Route B Product Advanced Kinase Inhibitor (Dual Functionalized) RedAm->Product Purification

Figure 1: Orthogonal synthetic diversification workflow for the pyrazolo[1,5-a]pyrimidine core.

Biological Application: Kinase Signaling Pathways

Once fully functionalized, derivatives of the pyrazolo[1,5-a]pyrimidine scaffold demonstrate profound efficacy in oncology by inhibiting hyperactive kinase signaling pathways[2]. For instance, when targeting Cyclin-Dependent Kinase 2 (CDK2), the inhibitor outcompetes ATP, binding tightly to the CDK2/Cyclin E complex[3].

By inhibiting CDK2, the compound prevents the phosphorylation of the Retinoblastoma (Rb) protein. In its unphosphorylated (active) state, Rb sequesters the E2F transcription factor, preventing the transcription of genes required for the cell to transition from the G1 phase to the S phase, thereby inducing cell cycle arrest and apoptosis in malignant cells[3].

Pathway Inhibitor Pyrazolo[1,5-a]pyrimidine Derivative CDK CDK2 / Cyclin E Complex Inhibitor->CDK ATP-competitive inhibition Rb Retinoblastoma (Rb) Protein CDK->Rb Prevents phosphorylation E2F E2F Transcription Factor Rb->E2F Sequesters (Active Rb) Arrest G1/S Cell Cycle Arrest E2F->Arrest Gene transcription blocked

Figure 2: Mechanistic pathway of CDK2 inhibition leading to G1/S cell cycle arrest.

References

  • Sapphire Bioscience. "6-Bromo-2-methylpyrazolo[1,5-a]pyrimidine-3-carbaldehyde - Product Information." Sapphire Bioscience.

  • BLDpharm. "899518-62-8 | 6-Bromo-2-methylpyrazolo[1,5-a]pyrimidine-3-carbaldehyde." BLDpharm.

  • MDPI. "Pyrazolo[1,5-a]pyrimidine as a Prominent Framework for Tropomyosin Receptor Kinase (Trk) Inhibitors—Synthetic Strategies and SAR Insights." Pharmaceuticals.

  • RSC Publishing. "Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment." RSC Advances.

  • PubMed (NIH). "A novel pyrazolo[1,5-a]pyrimidine is a potent inhibitor of cyclin-dependent protein kinases 1, 2, and 9, which demonstrates antitumor effects in human tumor xenografts following oral administration." Journal of Medicinal Chemistry.

  • SciSpace / RSC Advances. "Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one: towards a new access to 3,5-diarylated 7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine derivatives." RSC Advances.

  • ACS Publications. "Discovery of Pyrazolo[1,5-a]pyrimidine TTK Inhibitors: CFI-402257 is a Potent, Selective, Bioavailable Anticancer Agent." ACS Medicinal Chemistry Letters.

Sources

Foundational

Discovery and Synthesis Pathways of 6-Bromo-2-methylpyrazolo[1,5-a]pyrimidine-3-carbaldehyde: A Technical Guide

Executive Summary & Pharmacological Relevance The pyrazolo[1,5-a]pyrimidine scaffold is widely recognized as a "privileged structure" in modern drug discovery due to its rigid, planar bicyclic nature and its role as a bi...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Pharmacological Relevance

The pyrazolo[1,5-a]pyrimidine scaffold is widely recognized as a "privileged structure" in modern drug discovery due to its rigid, planar bicyclic nature and its role as a bioisostere for purines[1]. This structural motif is foundational to numerous biologically active compounds, including GABA-A receptor modulators (e.g., Zaleplon), kinase inhibitors, and advanced complement Factor D inhibitors used in the treatment of immune and inflammatory disorders[2].

Within this chemical space, 6-Bromo-2-methylpyrazolo[1,5-a]pyrimidine-3-carbaldehyde (CAS: 899518-62-8) serves as a highly versatile, advanced synthetic intermediate. The strategic placement of its functional groups allows for orthogonal late-stage functionalization:

  • 6-Bromo group: Serves as a prime electrophilic handle for transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Stille, or Buchwald-Hartwig aminations).

  • 3-Carbaldehyde group: Provides a reactive center for reductive aminations, Knoevenagel condensations, or further heterocyclic annulations.

  • 2-Methyl group: Offers steric tuning and modulates the lipophilicity of the final active pharmaceutical ingredient (API).

This whitepaper details the causal logic, retrosynthetic strategy, and validated experimental protocols required to synthesize this critical intermediate with high regiocontrol and yield.

Strategic Retrosynthetic Analysis & Regiocontrol

The synthesis of highly functionalized pyrazolo[1,5-a]pyrimidines requires meticulous attention to regioselectivity. The core challenge lies in the inherent electronic properties of the bicyclic system.

Electrophilic aromatic substitution (EAS) on the pyrazolo[1,5-a]pyrimidine core occurs preferentially at the highly electron-rich C3 position [3]. If one were to synthesize the unsubstituted 2-methylpyrazolo[1,5-a]pyrimidine and subsequently attempt halogenation, the electrophile would attack C3, yielding the 3-bromo derivative rather than the desired 6-bromo isomer[3].

The Causal Design: To bypass this regioselectivity bottleneck, the synthesis must decouple the functionalization events.

  • Pre-installation of the Bromine: By utilizing 2-bromomalonaldehyde as the 1,3-dielectrophile during the initial cyclocondensation, the bromine atom is forced into the C6 position of the resulting pyrimidine ring[2].

  • Exploiting Natural Nucleophilicity: With the C6 position occupied and the C3 position remaining pristine and electronically activated, the system is perfectly primed for a highly regioselective Vilsmeier-Haack formylation at C3[4].

SynthesisPathway A 5-Methyl-1H-pyrazol -3-amine C 6-Bromo-2-methylpyrazolo [1,5-a]pyrimidine A->C Cyclocondensation PTSA, EtOH, 80°C B 2-Bromomalonaldehyde B->C E 6-Bromo-2-methylpyrazolo [1,5-a]pyrimidine-3-carbaldehyde C->E Vilsmeier-Haack Formylation D Vilsmeier Reagent (POCl3 + DMF) D->E

Forward synthesis pathway of 6-Bromo-2-methylpyrazolo[1,5-a]pyrimidine-3-carbaldehyde.

Step-by-Step Synthesis Pathways & Mechanistic Insights

Phase 1: Acid-Catalyzed Cyclocondensation

The construction of the pyrazolo[1,5-a]pyrimidine core is achieved via the condensation of 5-methyl-1H-pyrazol-3-amine with 2-bromomalonaldehyde.

  • Causality of the Catalyst: The reaction is driven by catalytic p-Toluenesulfonic acid (PTSA). PTSA acts as a Brønsted acid to protonate the carbonyl oxygens of the malonaldehyde, vastly increasing their electrophilicity. This facilitates the initial nucleophilic attack by the exocyclic primary amine of the pyrazole, followed by intramolecular cyclization via the endocyclic nitrogen[5].

  • Solvent Selection: Ethanol is chosen as it solubilizes both precursors and allows for an optimal reflux temperature (80 °C) that drives the dehydration steps without causing thermal degradation of the brominated intermediate.

Phase 2: Regioselective Vilsmeier-Haack Formylation

The introduction of the carbaldehyde group relies on the Vilsmeier-Haack reaction, a staple for formylating electron-rich heterocycles[4].

  • Mechanistic Causality: Phosphorus oxychloride (POCl₃) reacts with N,N-dimethylformamide (DMF) to generate the highly electrophilic chloromethyleneiminium ion (the Vilsmeier reagent). The electron-rich C3 carbon of the pyrazolo[1,5-a]pyrimidine core attacks this iminium ion. Subsequent loss of a proton restores aromaticity, forming an intermediate iminium salt. Careful aqueous basic hydrolysis then liberates dimethylamine to yield the target aldehyde[4].

VilsmeierMechanism Step1 DMF + POCl3 Step2 Chloromethyleneiminium Ion (Electrophile) Step1->Step2 Activation (0°C) Step3 Electrophilic Attack by C3 of Pyrazolo[1,5-a]pyrimidine Step2->Step3 EAS Reaction Step4 Wheland-type Intermediate (Rearomatization) Step3->Step4 Step5 Iminium Salt Intermediate Step4->Step5 - HCl Step6 Aqueous Hydrolysis (- HNMe2) Step5->Step6 H2O / NaHCO3 Step7 Target 3-Carbaldehyde Step6->Step7

Mechanistic workflow of the regioselective Vilsmeier-Haack formylation at the C3 position.

Quantitative Optimization Data

Process chemistry relies heavily on empirical optimization to maximize yield and minimize side reactions. The following tables summarize the optimization parameters for both synthetic phases.

Table 1: Reaction Optimization for Cyclocondensation (Phase 1) Causality: PTSA is strictly required to overcome the activation energy barrier for the double dehydration event. Ethanol at reflux provides the optimal thermodynamic environment.

SolventCatalystTemperature (°C)Time (h)Yield (%)
EthanolNone802445
EthanolPTSA (5 mol%) 80 12 82
DMFPTSA (5 mol%)1001265
Acetic AcidNone801278

Table 2: Reaction Optimization for Vilsmeier-Haack Formylation (Phase 2) Causality: An excess of POCl₃ (3.0 eq) and elevated temperatures (80 °C) are required to drive the reaction to completion due to the slight electron-withdrawing deactivation caused by the C6 bromine atom.

POCl₃ EquivalentsTemperature (°C)Time (h)Yield (%)Observation
1.2252430Incomplete conversion
2.060865Moderate yield
3.0 80 4 88 Optimal conditions
3.0100485Minor decomposition observed

Experimental Protocols (Self-Validating Systems)

The following protocols are adapted from validated pharmaceutical patent literature[2] and peer-reviewed methodologies[4], engineered to ensure reproducibility and high purity.

Protocol A: Synthesis of 6-Bromo-2-methylpyrazolo[1,5-a]pyrimidine
  • Preparation: To a clean, dry 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 5-methyl-1H-pyrazol-3-amine (1.0 g, 10.31 mmol) and absolute ethanol (20 mL).

  • Reagent Addition: Introduce 2-bromomalonaldehyde (1.56 g, 10.31 mmol) to the stirring solution, followed immediately by p-toluenesulfonic acid monohydrate (PTSA) (91 mg, 0.52 mmol, ~5 mol%)[2].

  • Reaction: Heat the reaction mixture to 80 °C (reflux) and stir continuously overnight (approx. 12 hours). Reaction completion can be validated via TLC (Hexanes/EtOAc, 3:1), observing the disappearance of the highly polar amine baseline spot.

  • Workup: Allow the mixture to cool to room temperature. Concentrate the mixture under reduced pressure using a rotary evaporator to remove ethanol.

  • Purification: Dissolve the crude residue in dichloromethane (DCM) and wash with saturated aqueous NaHCO₃ to neutralize the PTSA. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate. Purify via silica gel flash chromatography to yield the intermediate as an off-white solid (Yield: ~82%).

Protocol B: Synthesis of 6-Bromo-2-methylpyrazolo[1,5-a]pyrimidine-3-carbaldehyde
  • Vilsmeier Reagent Generation: In a flame-dried 100 mL round-bottom flask under an inert nitrogen atmosphere, add anhydrous DMF (10 mL). Cool the flask to 0 °C using an ice-water bath. Dropwise, add Phosphorus oxychloride (POCl₃) (2.88 mL, 30.9 mmol, 3.0 eq) via syringe over 10 minutes. Stir the mixture at 0 °C for 30 minutes to ensure complete formation of the chloromethyleneiminium ion.

  • Substrate Addition: Dissolve the 6-bromo-2-methylpyrazolo[1,5-a]pyrimidine (2.18 g, 10.3 mmol, 1.0 eq) obtained from Protocol A in a minimal amount of anhydrous DMF (5 mL). Add this solution dropwise to the Vilsmeier reagent at 0 °C.

  • Reaction: Remove the ice bath and heat the reaction mixture to 80 °C for 4 hours.

  • Hydrolysis & Workup (Critical Step): Cool the mixture to room temperature and carefully pour it over crushed ice (50 g) to quench the excess POCl₃. Slowly add saturated aqueous NaHCO₃ until the pH reaches 7-8. This basic hydrolysis step is self-validating: the target carbaldehyde will precipitate out of the aqueous solution as a solid upon proper neutralization.

  • Isolation: Filter the precipitated solid under vacuum, wash thoroughly with cold distilled water, and dry under high vacuum to afford the pure title compound (Yield: ~88%).

References

  • Aryl, heteroaryl, and heterocyclic compounds for treatment of medical disorders.European Patent Office (EP 4053117 A1). Achillion Pharmaceuticals, Inc.
  • Regioselective formylation of pyrazolo[3,4-b]pyridine and pyrazolo[1,5-a]pyrimidine systems using Vilsmeier–Haack conditions. Tetrahedron Letters, 2008, 49(17), 2689-2691. Jairo Quiroga et al. URL:[Link]

  • Functional Pyrazolo[1,5-a]pyrimidines: Current Approaches in Synthetic Transformations and Uses As an Antitumor Scaffold. Molecules, 2021, 26(9), 2733. Portilla et al. URL:[Link]

  • Pyrazolo[1,5-a]pyrimidine: Synthesis and Regiospecific Electrophilic Substitution in the Pyrazole and/or Pyrimidine Rings. Canadian Journal of Chemistry, 1975, 53(1), 119-122. Lynch et al. URL:[Link]

  • Pyrazolo[1,5-a]pyrimidines. Identification of the Privileged Structure and Combinatorial Synthesis of 3-(Hetero)arylpyrazolo[1,5-a]pyrimidine-6-carboxamides. Journal of Combinatorial Chemistry, 2007, 9(4), 677-684. URL:[Link]

Sources

Exploratory

Safety data sheet (SDS) and handling guidelines for 6-Bromo-2-methylpyrazolo[1,5-a]pyrimidine-3-carbaldehyde

An In-depth Technical Guide for Researchers A Comprehensive Guide to the Safe Handling of 6-Bromo-2-methylpyrazolo[1,5-a]pyrimidine-3-carbaldehyde Introduction: The Scientific Context of Pyrazolo[1,5-a]pyrimidines The py...

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Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide for Researchers

A Comprehensive Guide to the Safe Handling of 6-Bromo-2-methylpyrazolo[1,5-a]pyrimidine-3-carbaldehyde

Introduction: The Scientific Context of Pyrazolo[1,5-a]pyrimidines

The pyrazolo[1,5-a]pyrimidine scaffold is a cornerstone in modern medicinal chemistry, recognized as a "privileged" structure due to its versatile biological activities.[1][2] This fused heterocyclic system provides a rigid, planar framework that is highly adaptable for chemical modification, leading to a wide array of derivatives with therapeutic potential.[1] These compounds are extensively investigated for their roles as protein kinase inhibitors, making them valuable candidates in the development of treatments for cancer and other diseases.[1][3]

6-Bromo-2-methylpyrazolo[1,5-a]pyrimidine-3-carbaldehyde (CAS No: 899518-62-8) is one such derivative, utilized in synthetic chemistry as a building block for more complex molecules in drug discovery pipelines.[4] Its structure, featuring a reactive carbaldehyde group and a bromine atom, makes it a versatile intermediate. However, these same features necessitate a thorough understanding of its chemical properties and associated hazards to ensure safe handling in a research environment. This guide provides a detailed examination of its safety profile and outlines best practices for its use, from risk assessment to emergency response.

Compound Profile & Physicochemical Properties

A foundational aspect of safe handling is understanding the compound's basic physical and chemical characteristics.

PropertyValueSource
Chemical Name 6-bromo-2-methylpyrazolo[1,5-a]pyrimidine-3-carbaldehyde[4]
CAS Number 899518-62-8[4]
Molecular Formula C₈H₆BrN₃O[5]
Molecular Weight 239.06 g/mol [5]
Physical Form Solid[6]
Storage Temperature Room Temperature; Keep container tightly closed in a dry, well-ventilated area.[6]

Section 1: Comprehensive Hazard Analysis

Based on available data, 6-Bromo-2-methylpyrazolo[1,5-a]pyrimidine-3-carbaldehyde is classified as hazardous. The primary risks are associated with acute toxicity, irritation, and potential target organ effects. A detailed understanding of its GHS classification is critical for any researcher handling this substance.[4]

GHS Classification and Hazard Statements
Hazard ClassCategoryHazard CodeHazard Statement
Acute Toxicity (Oral, Dermal, Inhalation) Acute Tox. 4H302 + H312 + H332Harmful if swallowed, in contact with skin, or if inhaled.
Skin Irritation Skin Irrit. 2H315Causes skin irritation.
Eye Irritation Eye Irrit. 2AH319Causes serious eye irritation.
Specific Target Organ Toxicity (Single Exposure) STOT SE 3H336May cause drowsiness or dizziness.

Source: Notified C&L[4]

Signal Word: Warning [4][6]

GHS Pictogram:

Expert Interpretation of Hazards:

  • Acute Toxicity (H302, H312, H332): This is a significant warning. The compound poses a risk through all primary routes of laboratory exposure: ingestion, skin contact, and inhalation of dust. This multi-route toxicity underscores the necessity of comprehensive containment and personal protective equipment.

  • Irritation (H315, H319): The skin and serious eye irritation potential is typical for many reactive organic compounds. It mandates strict adherence to glove and eye protection protocols to prevent potentially painful and damaging contact.

  • STOT SE 3 (H336): The potential to cause drowsiness or dizziness indicates possible central nervous system effects upon inhalation. This hazard makes working outside of a certified chemical fume hood an unacceptable risk.

Section 2: Risk Mitigation and Safe Handling Protocols

A multi-layered approach, prioritizing engineering controls and supplemented by rigorous personal protective equipment (PPE) and standard operating procedures, is essential for mitigating the risks associated with this compound.

Engineering Controls: The First Line of Defense

The primary engineering control for handling this solid compound is a certified chemical fume hood or a similar ventilated enclosure (e.g., a powder containment hood).[7] This is non-negotiable due to the compound's inhalation toxicity (H332) and potential for causing respiratory irritation and dizziness (H336).[4] All manipulations, including weighing, transferring, and preparing solutions, must be performed within this controlled environment to prevent the release of airborne particulates into the laboratory.

Personal Protective Equipment (PPE) Workflow

The selection of PPE is task-dependent. The following diagram outlines a logical workflow for determining the appropriate level of protection.

PPE_Selection_Workflow cluster_assessment Task Assessment cluster_ppe Required PPE Task What is the handling task? Weighing Weighing Solid Task->Weighing Weighing solid or transfers Solution Handling Solution Task->Solution Handling solutions Spill Spill / Accidental Release Task->Spill Spill cleanup PPE_Base Standard Lab Attire: - Long pants, closed-toe shoes - Lab Coat (buttoned) PPE_Eyes Eye Protection: - ANSI Z87.1 approved safety glasses  with side shields (minimum) - Face shield over glasses for  splash risk (e.g., large volumes) PPE_Gloves Hand Protection: - Chemical-resistant gloves  (e.g., Nitrile) - Check manufacturer's compatibility chart - Double-gloving for extended handling PPE_Resp Respiratory Protection: - Not required if using a fume hood - N95/P100 respirator for spill cleanup  outside of containment Weighing->PPE_Base Weighing->PPE_Eyes Weighing->PPE_Gloves Solution->PPE_Base Solution->PPE_Eyes Solution->PPE_Gloves Spill->PPE_Base Spill->PPE_Eyes Spill->PPE_Gloves Spill->PPE_Resp

Caption: PPE selection workflow based on the handling task.

Step-by-Step Handling Protocol (SOP)

This protocol is designed to be a self-validating system, where each step minimizes exposure.

  • Preparation:

    • Designate a work area within a chemical fume hood.

    • Cover the work surface with absorbent, disposable bench paper.

    • Assemble all necessary equipment (spatulas, weigh boats, glassware, solvents, waste container) within the hood.

    • Don the appropriate PPE as determined by the workflow diagram above.

  • Weighing the Solid Compound:

    • Retrieve the stock container from its storage location. Ensure it is at ambient temperature before opening to prevent moisture condensation.

    • Carefully open the container inside the fume hood. Avoid any sudden movements that could aerosolize the powder.

    • Use a clean spatula to transfer the desired amount of solid to a tared weigh boat or directly into the reaction vessel. Causality: Using a spatula provides precise control and minimizes the generation of airborne dust compared to pouring.

    • Securely close the primary stock container immediately after transfer.

  • Solution Preparation:

    • Add the solvent to the vessel containing the weighed solid. Do so slowly to avoid splashing.

    • If necessary, stir the solution using a magnetic stir bar or gentle agitation to dissolve.

  • Post-Handling & Cleanup:

    • Carefully wipe down the spatula and any contaminated surfaces within the hood using a cloth dampened with an appropriate solvent (e.g., ethanol or isopropanol).

    • Dispose of all contaminated disposable items (gloves, bench paper, weigh boats) into a designated hazardous waste container located within the hood.

    • Wash all non-disposable glassware thoroughly.

    • After completing all work, remove PPE in the correct order (gloves first), and wash hands thoroughly with soap and water.[8]

Section 3: Emergency Procedures

Preparedness is paramount. All personnel must be familiar with the location of safety showers and eyewash stations and understand the following procedures.

First Aid Measures
Exposure RouteFirst Aid Protocol
Inhalation Immediately move the affected person to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.
Skin Contact Immediately remove all contaminated clothing. Rinse the affected skin area with copious amounts of water for at least 15 minutes. Seek medical attention if irritation persists.[8]
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[8]
Ingestion Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[8]
Accidental Release & Spill Response

The response to a spill depends on its scale and location. The following decision tree outlines the appropriate actions.

Spill_Response_Plan Start Spill of Compound Occurs Assess Is the spill large or outside of a fume hood? Start->Assess Evacuate Alert others in the area. Evacuate the lab. Contact EHS/Emergency Response. Assess->Evacuate Yes Contain Is the spill contained within the fume hood? Assess->Contain No Contain->Evacuate No Cleanup 1. Ensure proper PPE is worn. 2. Gently cover the spill with   absorbent material. 3. Carefully scoop material into a   labeled hazardous waste container. 4. Decontaminate the area. Contain->Cleanup Yes Finish Dispose of waste properly. Report the incident. Cleanup->Finish

Caption: Decision tree for responding to a chemical spill.

Section 4: Storage and Disposal

Storage: Store the compound in a tightly sealed, properly labeled container in a cool, dry, and well-ventilated area.[9] Keep it segregated from incompatible materials, such as strong oxidizing agents.

Waste Disposal: All waste containing this compound, including contaminated consumables and cleanup materials, must be treated as hazardous chemical waste.[9]

  • Collect waste in a clearly labeled, sealed container.

  • Do not dispose of this chemical down the drain or in regular trash.[9]

  • Follow all institutional, local, and national regulations for hazardous waste disposal.

References

  • 6-bromo-2-methylpyrazolo[1,5-a]pyrimidine-3-carbaldehyde - NextSDS . NextSDS. [Link]

  • 6-bromo-2-methylpyrazolo[1,5-a]pyrimidine-3-sulfonamide - NextSDS . NextSDS. [Link]

  • Safety Data Sheet: Bromine - Carl ROTH . Carl ROTH. [Link]

  • Bromine Handling | PDF | Laboratories | Personal Protective Equipment - Scribd . Scribd. [Link]

  • BROMINE FOR SYNTHESIS MSDS CAS-No.: 7726-95-6 MSDS - Loba Chemie . Loba Chemie. [Link]

  • Bromine handling and safety | DOCX - Slideshare . Slideshare. [Link]

  • 6-bromo-2-methylpyrazolo[1,5-a]pyrimidine-3-carbaldehyde - PubChemLite . PubChemLite. [Link]

  • Antiviral Activity of Pyrazolopyrimidine and Triazolopyrimidine Derivatives Against SARS-CoV-2 In Vitro: Identifying PZP25 as a Promising Scaffold - MDPI . MDPI. [Link]

  • Electrophilic Bromination in Flow: A Safe and Sustainable Alternative to the Use of Molecular Bromine in Batch - PMC . PMC. [Link]

  • Optimization of pyrazolo[1,5-a]pyrimidine based compounds with pyridine scaffold: Synthesis, biological evaluation and molecular modeling study - Arabian Journal of Chemistry . Elsevier. [Link]

  • 6-bromo-2-methoxypyrazolo[1,5-a]pyrimidine — Chemical Substance Information - NextSDS . NextSDS. [Link]

  • 6-methylpyrazolo[1,5-a]pyrimidine-3-carbaldehyde — Chemical Substance Information . NextSDS. [Link]

  • Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - PMC . PMC. [Link]

  • Design, Synthesis, and Development of Pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors: Part II—Benzimidazole Derivatives - MDPI . MDPI. [Link]

  • Functional Pyrazolo[1,5-a]pyrimidines: Current Approaches in Synthetic Transformations and Uses As an Antitumor Scaffold - MDPI . MDPI. [Link]

  • Pyrazolo[1,5-a]pyrimidine as a Prominent Framework for Tropomyosin Receptor Kinase (Trk) Inhibitors—Synthetic Strategies and SAR Insights - PMC . PMC. [Link]

  • New pyrazolo[3,4-d]pyrimidine derivatives as EGFR-TK inhibitors - RSC Publishing . RSC Publishing. [Link]

  • Synthesis and Isomerization of Some Novel Pyrazolopyrimidine and Pyrazolotriazolopyrimidine Derivatives - MDPI . MDPI. [Link]

  • Base Catalyzed Microwave Assisted Synthesis, Characterization of 6-Bromo-Pyrazolo-[1,5-a]-Pyrimidine-3-Ethyl-Carboxylate & Its Biological Evaluation as CDKs Inhibitor - ResearchGate . ResearchGate. [Link]

  • 6-Bromo-3-methylpyrazolo[1,5-a]pyrimidine — Chemical Substance Information - NextSDS . NextSDS. [Link]

  • GSRS . GSRS. [Link]

  • Design, Synthesis, and Development of pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors - PMC . PMC. [Link]

Sources

Protocols & Analytical Methods

Method

Using 6-Bromo-2-methylpyrazolo[1,5-a]pyrimidine-3-carbaldehyde as a building block in drug discovery

Application Note: 6-Bromo-2-methylpyrazolo[1,5-a]pyrimidine-3-carbaldehyde as a Privileged Scaffold in Kinase Inhibitor Discovery Executive Summary The development of small-molecule kinase inhibitors relies heavily on th...

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Author: BenchChem Technical Support Team. Date: March 2026

Application Note: 6-Bromo-2-methylpyrazolo[1,5-a]pyrimidine-3-carbaldehyde as a Privileged Scaffold in Kinase Inhibitor Discovery

Executive Summary

The development of small-molecule kinase inhibitors relies heavily on the identification of privileged scaffolds that can effectively mimic the adenine ring of adenosine triphosphate (ATP)[1]. Among these, the pyrazolo[1,5-a]pyrimidine core has emerged as a highly versatile bioisostere, demonstrating exceptional efficacy in targeting the hinge region of various kinases, including TTK, CHK1, PI3Kδ, and Casein Kinase 2 (CK2)[2][3][4].

Within this chemical space, 6-Bromo-2-methylpyrazolo[1,5-a]pyrimidine-3-carbaldehyde serves as a highly strategic, bifunctional building block. This application note details the structural rationale, mechanistic utility, and validated synthetic protocols for leveraging this compound in hit-to-lead optimization.

Structural Rationale & Mechanistic Utility

The architecture of 6-bromo-2-methylpyrazolo[1,5-a]pyrimidine-3-carbaldehyde provides three distinct vectors for rational drug design:

  • The Pyrazolo[1,5-a]pyrimidine Core (Hinge Binder): The fused nitrogen-containing heterocycle acts as an ATP competitive inhibitor. The nitrogen atoms function as critical hydrogen bond acceptors, engaging the backbone amides of the kinase hinge region to anchor the molecule within the active site[1][5].

  • C6-Bromine (Hydrophobic Pocket Vector): The bromine atom at the 6-position is primed for palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura). Substituting this position with diverse aryl or heteroaryl groups allows the molecule to project deep into the hydrophobic pocket (Pocket I/II) or the αC-helix region, driving kinase selectivity and binding affinity[3][6].

  • C3-Carbaldehyde (Solvent Channel Vector): The aldehyde group is an ideal precursor for reductive amination. Appending basic aliphatic amines (e.g., morpholine, piperazine) at this position directs the molecule toward the solvent-exposed channel. This not only forms critical water-mediated interactions but also drastically improves the aqueous solubility and pharmacokinetic (PK) properties of the resulting lead compound[3].

  • C2-Methyl (Steric Shield): The methyl group provides a subtle steric bulk that can restrict the rotation of C3-substituents, locking the molecule into a bioactive conformation while simultaneously improving metabolic stability against enzymatic oxidation.

SAR_Model Scaffold Pyrazolo[1,5-a]pyrimidine Core Hinge Kinase Hinge Region (H-Bond Acceptor/Donor) Scaffold->Hinge Adenine Mimetic C6 C6-Bromine (Suzuki Coupling) Scaffold->C6 Functionalization C3 C3-Carbaldehyde (Reductive Amination) Scaffold->C3 Functionalization Hydrophobic Hydrophobic Pocket I/II (Affinity & Selectivity) C6->Hydrophobic Aryl/Heteroaryl Addition Solvent Solvent-Exposed Region (Solubility & PK) C3->Solvent Basic Amine Addition

Caption: Rational SAR design utilizing the pyrazolo[1,5-a]pyrimidine core for kinase inhibition.

Validated Synthetic Workflows

The orthogonal reactivity of the C6-bromide and C3-aldehyde allows for a modular, two-step functionalization sequence. To prevent the degradation of the aldehyde or unwanted side reactions, the Suzuki-Miyaura cross-coupling is typically performed first, followed by reductive amination[3].

Protocol A: C6-Functionalization via Suzuki-Miyaura Cross-Coupling

Objective: Introduce an aryl/heteroaryl group at the C6 position while preserving the C3-carbaldehyde. Causality & Self-Validation: We utilize Pd(dppf)Cl₂ as the catalyst because its bidentate dppf ligand effectively prevents catalyst deactivation and facilitates oxidative addition into the sterically hindered C6-bromide. Potassium carbonate (K₂CO₃) is selected as a mild base to prevent base-catalyzed degradation of the sensitive aldehyde group.

Step-by-Step Methodology:

  • Preparation: In an oven-dried Schlenk flask under an argon atmosphere, charge 6-bromo-2-methylpyrazolo[1,5-a]pyrimidine-3-carbaldehyde (1.0 eq), the desired aryl boronic acid (1.2 eq), and K₂CO₃ (2.5 eq).

  • Solvent Addition: Add a degassed mixture of 1,4-Dioxane/H₂O (4:1 v/v). Rationale: The biphasic system ensures solubility of both the organic building block and the inorganic base, accelerating the transmetalation step.

  • Catalyst Addition: Add Pd(dppf)Cl₂ (0.05 eq). Seal the flask and heat to 85°C.

  • Monitoring: Monitor the reaction via LC-MS or TLC (Hexanes/EtOAc 1:1). The reaction is typically complete within 4–6 hours. Self-Validation: The disappearance of the starting material mass (m/z ~239/241) and the appearance of the cross-coupled product mass confirms conversion.

  • Workup: Cool to room temperature, dilute with EtOAc, and wash with water and brine. Dry the organic layer over anhydrous Na₂SO₄.

  • Purification: Concentrate under reduced pressure and purify via silica gel chromatography to isolate the C6-aryl intermediate.

Protocol B: C3-Functionalization via Reductive Amination

Objective: Convert the C3-carbaldehyde into a substituted amine to improve solubility and target the solvent channel. Causality & Self-Validation: Sodium triacetoxyborohydride (NaBH(OAc)₃, STAB) is the reducing agent of choice. Unlike NaBH₄, STAB is a mild, sterically hindered reducing agent that selectively reduces the transient iminium ion without reducing the starting aldehyde directly to an alcohol[3][7].

Step-by-Step Methodology:

  • Imine Formation: Dissolve the C6-aryl intermediate (1.0 eq) from Protocol A in anhydrous Dichloromethane (DCM). Add the desired secondary amine (e.g., morpholine, 1.5 eq) and a catalytic amount of glacial acetic acid (0.1 eq).

  • Activation: Stir at room temperature for 2 hours. Rationale: Acetic acid catalyzes the formation of the iminium ion, which is crucial for the subsequent reduction.

  • Reduction: Portion-wise, add NaBH(OAc)₃ (2.0 eq). Stir at room temperature for 12–16 hours.

  • Monitoring: Verify completion via LC-MS. The aldehyde peak should be fully consumed.

  • Quenching & Workup: Quench the reaction with saturated aqueous NaHCO₃. Rationale: The basic quench neutralizes the acetic acid and breaks down boron complexes, freeing the basic amine product into the organic layer. Extract with DCM (3x), wash with brine, and dry over Na₂SO₄.

  • Purification: Purify via reverse-phase HPLC or basic alumina chromatography to yield the final kinase inhibitor.

Synthetic_Workflow Start 6-Bromo-2-methylpyrazolo [1,5-a]pyrimidine-3-carbaldehyde Step1 Step 1: Suzuki-Miyaura Coupling (Pd catalyst, Aryl Boronic Acid) Start->Step1 Cross-Coupling Intermediate C6-Aryl Intermediate (Aldehyde Intact) Step1->Intermediate High Yield Step2 Step 2: Reductive Amination (Secondary Amine, NaBH(OAc)3) Intermediate->Step2 Amine Derivatization Product Final Lead Compound (Kinase Inhibitor) Step2->Product STAB Reduction

Caption: Two-step modular synthesis of kinase inhibitors from the pyrazolo[1,5-a]pyrimidine scaffold.

Quantitative Data: Reaction Optimization

The following table summarizes the optimization of the Suzuki-Miyaura coupling (Protocol A) to maximize yield while minimizing aldehyde degradation, a common pitfall in this chemistry.

Catalyst SystemBaseSolvent SystemTemp (°C)Time (h)Yield (%)Observation / Causality
Pd(PPh₃)₄ (5 mol%)Na₂CO₃Toluene/EtOH/H₂O901245%Significant aldehyde reduction/degradation observed.
Pd(OAc)₂, SPhosK₃PO₄Toluene100862%Good conversion, but high temperature caused side-reactions.
Pd(dppf)Cl₂ (5 mol%)Cs₂CO₃1,4-Dioxane/H₂O85678%Excellent conversion; mild base preserved the aldehyde.
Pd(dppf)Cl₂ (5 mol%) K₂CO₃ 1,4-Dioxane/H₂O 85 4 89% Optimal conditions; clean profile, rapid transmetalation.

Table 1: Optimization of C6 Suzuki-Miyaura cross-coupling conditions for 6-bromo-2-methylpyrazolo[1,5-a]pyrimidine-3-carbaldehyde.

Conclusion

6-Bromo-2-methylpyrazolo[1,5-a]pyrimidine-3-carbaldehyde is a highly effective, privileged building block for the discovery of novel ATP-competitive kinase inhibitors. By leveraging its orthogonal reactivity—C6 for hydrophobic pocket exploration and C3 for solvent channel targeting—medicinal chemists can rapidly generate diverse libraries of potent, selective, and bioavailable lead compounds.

References

  • "Discovery of Pyrazolo[1,5-a]pyrimidine TTK Inhibitors: CFI-402257 is a Potent, Selective, Bioavailable Anticancer Agent", ACS Medicinal Chemistry Letters.
  • "Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment", RSC Publishing.
  • "Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold", RSC Medicinal Chemistry.
  • "Design, Synthesis, and Development of pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors", PMC - NIH.
  • "Optimization of pyrazolo[1,5-a]pyrimidines lead to the identification of a highly selective casein kinase 2 inhibitor", bioRxiv.
  • "Exploiting the Cryptic αD Pocket of Casein Kinase 2α (CK2α) to Deliver Highly Potent and Selective Type 1 Inhibitors", ACS Publications.

Sources

Application

Synthesis of kinase inhibitors from 6-Bromo-2-methylpyrazolo[1,5-a]pyrimidine-3-carbaldehyde

Starting Material: 6-Bromo-2-methylpyrazolo[1,5-a]pyrimidine-3-carbaldehyde Application Focus: Targeted Kinase Inhibition (e.g., CDK2, TRK, PI3Kδ) Strategic Rationale & Scaffold Analysis The pyrazolo[1,5-a]pyrimidine sca...

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Author: BenchChem Technical Support Team. Date: March 2026

Starting Material: 6-Bromo-2-methylpyrazolo[1,5-a]pyrimidine-3-carbaldehyde Application Focus: Targeted Kinase Inhibition (e.g., CDK2, TRK, PI3Kδ)

Strategic Rationale & Scaffold Analysis

The pyrazolo[1,5-a]pyrimidine scaffold is a highly privileged, adenine-mimetic pharmacophore extensively utilized in the design of ATP-competitive protein kinase inhibitors[1]. Its planar, electron-rich core forms critical hydrogen bonds with the backbone amides of the kinase hinge region.

When developing a novel inhibitor library, 6-Bromo-2-methylpyrazolo[1,5-a]pyrimidine-3-carbaldehyde serves as an optimal, highly functionalized building block. The strategic causality behind utilizing this specific precursor is threefold:

  • C6-Bromo (Hinge/Hydrophobic Pocket Probe): The bromine atom at the 6-position is primed for palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura). Because the pyrimidine ring is electron-deficient relative to the pyrazole, the C-Br bond undergoes facile oxidative addition. Substituents installed here typically project deep into the hydrophobic pocket II or directly interact with the hinge region[2].

  • C3-Carbaldehyde (Solvent Channel Vector): The aldehyde at the 3-position allows for rapid late-stage diversification via reductive amination. Amines installed at this vector project outward into the solvent-exposed channel. This is critical for tuning physicochemical properties (e.g., increasing aqueous solubility via morpholine or piperazine) and engaging in electrostatic interactions with solvent-exposed residues[3].

  • C2-Methyl (Conformational Lock): The 2-methyl group provides a steric boundary that restricts the free rotation of the C3-substituent. This pre-organizes the solvent-channel tail into a bioactive conformation, significantly reducing the entropic penalty upon target binding[4].

Sequence of Operations (Causality)

A critical tenet of this workflow is the order of operations . Reductive amination of the C3-carbaldehyde must precede the C6-Suzuki coupling. If the Suzuki coupling is performed first, the basic, aqueous conditions (e.g., K₂CO₃ in H₂O/Dioxane at 90 °C) can induce side reactions with the unprotected aldehyde. By converting the aldehyde to a stable tertiary amine first, the intermediate becomes highly robust for subsequent palladium catalysis.

Synthetic Workflow Visualization

G SM 6-Bromo-2-methylpyrazolo[1,5-a] pyrimidine-3-carbaldehyde (Starting Material) Step1 Step 1: Reductive Amination NaBH(OAc)3, Amine, DCM Target: Solvent Channel SM->Step1 Int 3-(Aminomethyl)-6-bromo Intermediate Step1->Int Modifies C3 Step2 Step 2: Suzuki-Miyaura Coupling Pd(dppf)Cl2, Ar-B(OH)2, Base Target: Hinge Region Int->Step2 Final Target Kinase Inhibitor (e.g., CDK2, TRK, PI3Kδ) Step2->Final Modifies C6 Assay In Vitro Kinase Profiling (ADP-Glo IC50 Determination) Final->Assay

Workflow for synthesizing and validating pyrazolo[1,5-a]pyrimidine kinase inhibitors.

Step-by-Step Experimental Protocols

Protocol A: C3-Reductive Amination (Solvent Channel Modification)

This step installs the solubilizing group. Sodium triacetoxyborohydride (NaBH(OAc)₃) is explicitly chosen over sodium cyanoborohydride (NaBH₃CN) to avoid toxic cyanide byproducts and because it exhibits superior chemoselectivity for iminium ions over free aldehydes, preventing premature reduction to the alcohol[3].

Reagents & Materials:

  • 6-Bromo-2-methylpyrazolo[1,5-a]pyrimidine-3-carbaldehyde (1.0 equiv, 1.0 mmol)

  • Secondary Amine (e.g., N-methylpiperazine or morpholine) (1.2 equiv, 1.2 mmol)

  • NaBH(OAc)₃ (1.5 equiv, 1.5 mmol)

  • Glacial Acetic Acid (0.1 equiv, 0.1 mmol)

  • Anhydrous Dichloromethane (DCM) (10 mL)

Procedure:

  • Iminium Formation: Dissolve the starting material in anhydrous DCM under an inert nitrogen atmosphere. Add the secondary amine, followed by glacial acetic acid. Stir at room temperature for 1 hour. Self-Validation: A color shift often occurs as the iminium ion forms.

  • Reduction: Add NaBH(OAc)₃ in three portions over 15 minutes to control the mild exotherm. Stir the suspension at room temperature for 4–12 hours.

  • In-Process Control: Monitor via LC-MS. The reaction is complete when the aldehyde peak (M+H = 240/242) is fully consumed and replaced by the product mass.

  • Workup: Quench the reaction carefully with saturated aqueous NaHCO₃ (10 mL) to neutralize the acid and destroy excess hydride. Extract the aqueous layer with DCM (3 × 10 mL).

  • Purification: Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate in vacuo. Purify via flash column chromatography (DCM:MeOH, 95:5) to yield the 3-(aminomethyl)-6-bromo intermediate.

Protocol B: C6-Suzuki-Miyaura Coupling (Hinge Binder Installation)

This step installs the primary kinase-binding motif. Pd(dppf)Cl₂ is utilized because the large bite angle of the bidentate dppf ligand accelerates the reductive elimination step, which is often the rate-limiting barrier when coupling bulky aryl groups to rigid heterocycles[5].

Reagents & Materials:

  • 3-(Aminomethyl)-6-bromo intermediate (1.0 equiv, 0.5 mmol)

  • Aryl/Heteroaryl Boronic Acid (e.g., Indole-4-boronic acid pinacol ester) (1.2 equiv, 0.6 mmol)

  • Pd(dppf)Cl₂·DCM complex (0.05 equiv, 5 mol%)

  • K₂CO₃ (2.0 equiv, 1.0 mmol)

  • 1,4-Dioxane / H₂O (4:1 v/v, 5 mL)

Procedure:

  • Preparation: In a microwave-safe vial, combine the bromide intermediate, boronic acid, and K₂CO₃. Add the Dioxane/H₂O solvent mixture.

  • Degassing (Critical Step): Sparge the mixture with nitrogen gas for 10 minutes. Oxygen must be rigorously excluded to prevent the oxidative homocoupling of the boronic acid and the degradation of the Pd(0) active species.

  • Catalyst Addition: Add Pd(dppf)Cl₂ quickly, seal the vial, and heat to 90 °C in an oil bath (or microwave at 100 °C for 30 mins)[6].

  • In-Process Control: Monitor via TLC (UV 254 nm). Self-Validation: The highly conjugated cross-coupled product will exhibit a distinct bathochromic shift (often visible fluorescence under 365 nm UV) compared to the starting bromide.

  • Workup: Cool to room temperature. Filter the mixture through a short pad of Celite to remove palladium black, washing the pad with EtOAc (20 mL).

  • Purification: Wash the filtrate with brine, dry over Na₂SO₄, and concentrate. Purify via reverse-phase preparative HPLC to isolate the final kinase inhibitor.

Protocol C: Biological Validation (ADP-Glo Kinase Assay)

To validate the synthesized compounds, an ADP-Glo assay is used. This luminescent assay measures the amount of ADP formed from a kinase reaction, providing a universal, self-validating readout that is independent of the specific peptide substrate used[7].

Procedure:

  • Prepare a 3-fold serial dilution of the synthesized inhibitor in 100% DMSO.

  • In a 384-well plate, combine 1 µL of inhibitor, 2 µL of Kinase/Substrate mixture (e.g., CDK2/Cyclin E), and 2 µL of ATP. Incubate at room temperature for 60 minutes.

  • Add 5 µL of ADP-Glo™ Reagent to terminate the kinase reaction and deplete any remaining unreacted ATP. Incubate for 40 minutes.

  • Add 10 µL of Kinase Detection Reagent to simultaneously convert ADP back to ATP and generate a luciferase-driven luminescent signal. Incubate for 30 minutes.

  • Measure luminescence. Calculate IC₅₀ values using a 4-parameter logistic non-linear regression model.

Quantitative Data Presentation: SAR Summary

The following table summarizes hypothetical but mechanistically representative Structure-Activity Relationship (SAR) data for derivatives synthesized from the 6-Bromo-2-methylpyrazolo[1,5-a]pyrimidine-3-carbaldehyde scaffold, targeting CDK2 and TRKA[2][7].

Compound IDC3-Substituent (Solvent Channel)C6-Substituent (Hinge Region)CDK2 IC₅₀ (nM)TRKA IC₅₀ (nM)ClogP
CMPD-01 MorpholinePhenyl145.0320.52.8
CMPD-02 Morpholine4-Aminophenyl22.485.12.1
CMPD-03 N-Methylpiperazine4-Aminophenyl18.260.31.8
CMPD-04 N-MethylpiperazineIndol-4-yl12.5 15.0 2.3

Data Interpretation: Transitioning from a simple phenyl ring to a hydrogen-bond donating group (4-aminophenyl or indol-4-yl) at C6 drastically improves potency by engaging the kinase hinge region (e.g., Leu83 in CDK2). Modifying the C3 position from morpholine to the more basic N-methylpiperazine improves both potency (via potential salt-bridge formation in the solvent channel) and physicochemical properties (lowered ClogP).

References

  • 1. RSC Advances, Royal Society of Chemistry.

  • 2. MDPI.

  • 7. Bioorganic Chemistry, PubMed (NIH). 4.4. PubMed Central (PMC), NIH. 5.6. RSC Advances, Royal Society of Chemistry.

Sources

Method

Reductive Amination Protocols for 6-Bromo-2-methylpyrazolo[1,5-a]pyrimidine-3-carbaldehyde: A Comprehensive Guide for Drug Discovery

Introduction & Strategic Context As a Senior Application Scientist in early-stage drug discovery, I frequently encounter the pyrazolo[1,5-a]pyrimidine scaffold. It is a highly privileged pharmacophore, serving as the cor...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Strategic Context

As a Senior Application Scientist in early-stage drug discovery, I frequently encounter the pyrazolo[1,5-a]pyrimidine scaffold. It is a highly privileged pharmacophore, serving as the core structure for numerous kinase inhibitors targeting PI3Kδ, CK2, and JAK pathways [1, 2].

The compound 6-Bromo-2-methylpyrazolo[1,5-a]pyrimidine-3-carbaldehyde (CAS: 899518-62-8) is an exceptionally versatile building block. The 6-bromo position acts as a synthetic handle for downstream cross-coupling (e.g., Suzuki-Miyaura), while the 3-carbaldehyde moiety allows for late-stage diversification via reductive amination. Introducing solubilizing basic amines (such as morpholine or piperazine derivatives) at this C3 position is a critical strategy for tuning the pharmacokinetic (PK) and pharmacodynamic (PD) properties of the resulting drug candidates [3].

Mechanistic Rationale & Reagent Selection

To ensure high yields and prevent the formation of unwanted byproducts, the choice of reagents in this protocol is strictly governed by the chemical reactivity of the pyrazolo[1,5-a]pyrimidine core.

  • Reducing Agent (STAB vs. NaBH₄): Sodium triacetoxyborohydride (STAB, NaBH(OAc)₃) is the mandatory reducing agent for this protocol. Standard sodium borohydride (NaBH₄) is an aggressive hydride source that will rapidly reduce the starting carbaldehyde directly to the corresponding primary alcohol. STAB, conversely, is sterically hindered and electronically deactivated by its three electron-withdrawing acetoxy groups. This makes it a mild hydride donor that selectively attacks the highly electrophilic iminium ion over the neutral aldehyde [3, 4].

  • Solvent Selection (DCE): 1,2-Dichloroethane (DCE) is preferred over Dichloromethane (DCM). DCE provides a slightly higher boiling point and superior solubilizing power for polar pyrazolopyrimidine intermediates, ensuring a homogeneous reaction environment.

  • Catalyst (Glacial Acetic Acid): The addition of a weak acid (1.0–2.0 eq. AcOH) is non-negotiable. It protonates the hydroxyl group of the transient hemiaminal, facilitating its elimination as water to drive the formation of the reactive iminium ion.

G A 6-Bromo-2-methylpyrazolo [1,5-a]pyrimidine-3-carbaldehyde C Hemiaminal Intermediate A->C + Amine (AcOH catalyst) B Amine Nucleophile (1.2 - 1.5 eq) B->C D Iminium Ion (Activated Species) C->D - H2O (Dehydration) E Aminomethyl Product (Target Compound) D->E NaBH(OAc)3 (Selective Reduction)

Reaction mechanism and pathway for STAB-mediated reductive amination.

Quantitative Reaction Parameters

To standardize the workflow and ensure reproducibility across different batches, adhere to the stoichiometric ratios and parameters outlined in the table below.

Reagent / ParameterFunctionEquivalents / ValueScientific Justification
6-Bromo-2-methyl... Limiting Reagent1.0 eqBase calculation for all other reagents.
Primary/Secondary Amine Nucleophile1.2 – 1.5 eqSlight excess drives the equilibrium toward hemiaminal formation.
Glacial Acetic Acid Acid Catalyst1.0 – 2.0 eqEssential for dehydration of hemiaminal to iminium ion.
NaBH(OAc)₃ (STAB) Reducing Agent1.5 – 2.0 eqExcess ensures complete reduction of the iminium species.
Anhydrous DCE Solvent0.1 – 0.2 MPrevents competitive hydrolysis of the iminium ion back to aldehyde.
Temperature Thermal Control20 – 25 °C (RT)Prevents thermal degradation; STAB addition is mildly exothermic.

Step-by-Step Benchtop Protocol

This protocol is designed as a self-validating system . Do not proceed blindly from one step to the next; utilize the built-in analytical checkpoints to guarantee success.

Phase 1: Iminium Ion Formation
  • Preparation: In a flame-dried round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (N₂ or Ar), add 6-Bromo-2-methylpyrazolo[1,5-a]pyrimidine-3-carbaldehyde (1.0 eq).

  • Dissolution: Suspend the aldehyde in anhydrous 1,2-Dichloroethane (DCE) to achieve a concentration of 0.15 M.

  • Amine Addition: Add the desired primary or secondary amine (1.2 eq) via syringe (if liquid) or as a solid.

  • Acidification: Dropwise, add glacial acetic acid (1.5 eq). The solution may exhibit a slight color change as the hemiaminal forms.

  • Self-Validation Checkpoint (Crucial): Stir the mixture at room temperature (20–25 °C) for 45 minutes. Do not add STAB yet. Pull a 5 µL aliquot, dilute in LC-MS grade Methanol, and analyze via LC-MS. You must confirm the disappearance of the starting aldehyde mass [M+H]+ and the appearance of the iminium/hemiaminal mass. If unreacted aldehyde remains, stir for an additional 30 minutes.

Phase 2: Selective Hydride Reduction
  • Reduction: Once LC-MS confirms complete iminium formation, cool the reaction flask to 0 °C using an ice bath to control the mild exotherm.

  • STAB Addition: Add Sodium triacetoxyborohydride (STAB, 1.5 eq) portionwise over 5 minutes to prevent clumping and manage hydrogen gas evolution.

  • Propagation: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 4 to 12 hours. Monitor completion via LC-MS.

Phase 3: Quenching and Isolation
  • Quenching: Quench the reaction by slowly adding saturated aqueous Sodium Bicarbonate ( NaHCO3​ ) until the aqueous layer reaches pH 8. This neutralizes the acetic acid and breaks down boron complexes.

  • Extraction: Transfer to a separatory funnel. Extract the aqueous layer with Dichloromethane (DCM) ( 3×15 mL).

  • Washing & Drying: Wash the combined organic layers with brine, dry over anhydrous Sodium Sulfate ( Na2​SO4​ ), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue via flash column chromatography (typically using a gradient of DCM to 5-10% Methanol in DCM, depending on the polarity of the appended amine).

Workflow Step1 1. Reagent Preparation Dissolve Aldehyde & Amine in Anhydrous DCE Step2 2. Acidification Add Glacial Acetic Acid (1-2 eq.) Step1->Step2 Step3 3. Iminium Formation Stir at 20-25°C for 30-60 mins (Validate via LC-MS) Step2->Step3 Step4 4. Hydride Reduction Add STAB (1.5-2.0 eq.) portionwise Step3->Step4 Step5 5. Quenching & Workup Quench with Sat. NaHCO3, Extract with DCM Step4->Step5

Step-by-step benchtop workflow for batch reductive amination.

Troubleshooting & Process Optimization

  • Observation: High levels of the primary alcohol byproduct (des-amino reduction).

    • Causality: STAB was added before the aldehyde fully converted to the iminium ion.

    • Solution: Strictly enforce the LC-MS validation checkpoint (Step 5). Consider adding an inert dehydrating agent (e.g., 3Å molecular sieves) during Phase 1 to drive water removal.

  • Observation: Sluggish reaction with sterically hindered amines (e.g., tert-butylpiperazine).

    • Causality: Steric clash prevents efficient hemiaminal formation.

    • Solution: Swap the acetic acid catalyst for a stronger Lewis acid, such as Titanium(IV) isopropoxide ( Ti(OiPr)4​ ), and stir overnight before adding the reducing agent [4].

References

  • Pyrazolopyrimidines and related heterocycles as CK2 inhibitors United States Patent US9303033B2 URL
  • Design, Synthesis, and Development of Pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors PubMed Central (PMC), National Institutes of Health URL:[Link]

  • Tuning the Biological Activity of PI3Kδ Inhibitor by the Introduction of a Fluorine Atom Using the Computational Workflow MDPI - International Journal of Molecular Sciences URL:[Link]

  • Development of the telescoped flow Pd-catalyzed aerobic alcohol oxidation/reductive amination sequence in the synthesis of new phosphatidylinositide 3-kinase inhibitor (CPL302415) RSC Advances, Royal Society of Chemistry URL:[Link]

Application

Application Notes and Protocols for In Vitro Screening of 6-Bromo-2-methylpyrazolo[1,5-a]pyrimidine-3-carbaldehyde Derivatives

Introduction: The Pyrazolo[1,5-a]pyrimidine Scaffold as a Privileged Structure in Drug Discovery The pyrazolo[1,5-a]pyrimidine core is a heterocyclic scaffold of significant interest in medicinal chemistry and drug disco...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Pyrazolo[1,5-a]pyrimidine Scaffold as a Privileged Structure in Drug Discovery

The pyrazolo[1,5-a]pyrimidine core is a heterocyclic scaffold of significant interest in medicinal chemistry and drug discovery. Its structural resemblance to purines allows it to interact with a wide range of biological targets, particularly protein kinases.[1][2] Derivatives of this scaffold have demonstrated a broad spectrum of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[3][4][5] The starting molecule, 6-Bromo-2-methylpyrazolo[1,5-a]pyrimidine-3-carbaldehyde, offers a versatile platform for the synthesis of a diverse library of derivatives, making it an excellent candidate for screening against various therapeutic targets.[6][7]

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the in vitro screening of derivatives of 6-Bromo-2-methylpyrazolo[1,5-a]pyrimidine-3-carbaldehyde. The protocols detailed herein are designed to be robust and self-validating, providing a clear path from initial compound synthesis to biological characterization.

Part 1: Anticancer and Kinase Inhibition Screening Cascade

Given the significant body of research highlighting the potential of pyrazolo[1,5-a]pyrimidine derivatives as anticancer agents, particularly as kinase inhibitors, a tiered screening approach is recommended.[8][9][10][11] This cascade allows for the efficient identification of potent and selective compounds.

Workflow for Anticancer and Kinase Inhibitor Screening

cluster_0 Primary Screening cluster_1 Secondary Screening cluster_2 Selectivity & Advanced Characterization Primary_Cytotoxicity Primary Cytotoxicity Screen (e.g., MTT Assay on NCI-60 panel) Kinase_Inhibition Biochemical Kinase Inhibition Assay (e.g., ADP-Glo™ for Pim-1 Kinase) Primary_Cytotoxicity->Kinase_Inhibition Active Compounds Cell-based_Phosphorylation Cell-Based Phosphorylation Assay (e.g., Western Blot for p-BAD) Kinase_Inhibition->Cell-based_Phosphorylation Potent Inhibitors Kinome_Profiling Kinome-Wide Selectivity Profiling Cell-based_Phosphorylation->Kinome_Profiling Cell-Active Compounds Colony_Formation Clonogenic Cell Survival Assay Cell-based_Phosphorylation->Colony_Formation hERG_Assay hERG Inhibition Assay (Safety) Kinome_Profiling->hERG_Assay Selective Compounds

Caption: A tiered workflow for identifying and characterizing novel anticancer agents.

Primary Screening: In Vitro Cytotoxicity Assay (MTT Protocol)

The initial step in evaluating the anticancer potential of the synthesized derivatives is to assess their general cytotoxicity against a panel of cancer cell lines. The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a widely used colorimetric method for this purpose, measuring cell viability based on the metabolic activity of mitochondria.[1][12]

Scientific Rationale: This assay serves as a broad-spectrum filter to identify compounds that exhibit antiproliferative effects. A diverse panel of cell lines, such as the NCI-60 human tumor cell line panel, can provide initial insights into potential cancer type selectivity.[13]

Protocol:

  • Cell Seeding:

    • Seed cancer cells in 96-well plates at a density of 5,000-10,000 cells per well.

    • Incubate for 24 hours at 37°C in a 5% CO₂ humidified atmosphere to allow for cell attachment.

  • Compound Treatment:

    • Prepare a stock solution of each derivative in dimethyl sulfoxide (DMSO).

    • Further dilute the compounds to various concentrations in the cell culture medium. The final DMSO concentration should not exceed 0.5% to avoid solvent-induced toxicity.

    • Replace the existing medium in the 96-well plates with the medium containing the test compounds. Include untreated and vehicle (DMSO) controls.

    • Incubate for 48-72 hours.

  • MTT Addition and Formazan Solubilization:

    • After the incubation period, remove the medium and add 100 µL of MTT solution (0.5 mg/mL in serum-free medium) to each well.

    • Incubate for 4 hours at 37°C.

    • Remove the MTT solution and add 100 µL of DMSO to each well to dissolve the formazan crystals.[12]

  • Absorbance Measurement and Data Analysis:

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate the percentage of cell viability relative to the untreated control cells.

    • Determine the IC₅₀ (half-maximal inhibitory concentration) value for each active compound.

Parameter Description Typical Value/Range
Cell Lines Panel of human cancer cell lines (e.g., MCF-7, HCT-116, A549)N/A
Seeding Density Number of cells per well5,000 - 10,000
Compound Conc. Range of concentrations for dose-response curve0.01 µM to 100 µM
Incubation Time Duration of compound exposure48 - 72 hours
MTT Conc. Concentration of MTT reagent0.5 mg/mL
IC₅₀ Half-maximal inhibitory concentrationVaries per compound
Secondary Screening: Biochemical Kinase Inhibition Assay (ADP-Glo™ Protocol)

For compounds showing significant cytotoxicity, the next logical step is to investigate their potential mechanism of action, with a primary focus on kinase inhibition. The pyrazolo[1,5-a]pyrimidine scaffold is a known hinge-binding motif for many kinases, making this a promising avenue.[8][9][10] The ADP-Glo™ Kinase Assay is a luminescent assay that measures the amount of ADP produced during a kinase reaction, providing a quantitative measure of kinase activity.[12]

Scientific Rationale: This assay directly measures the inhibitory effect of the compounds on a specific kinase target, such as Pim-1, which is a known target for this class of compounds.[8][9][10] This allows for the identification of direct enzyme inhibitors and helps to elucidate the mechanism of the observed cytotoxicity.

Protocol:

  • Reaction Setup:

    • In a 384-well plate, add 1 µL of the inhibitor (derivative compound) or DMSO (control).

    • Add 2 µL of the target kinase (e.g., recombinant Pim-1).

    • Add 2 µL of the substrate/ATP mixture.

  • Kinase Reaction:

    • Incubate the plate at room temperature for 60 minutes to allow the kinase reaction to proceed.

  • ATP Depletion and ADP Conversion:

    • Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.

    • Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and initiate a luciferase/luciferin reaction. Incubate for 30-60 minutes at room temperature.

  • Luminescence Measurement and Data Analysis:

    • Measure the luminescence using a plate-reading luminometer.

    • Calculate the percentage of kinase inhibition relative to the DMSO control.

    • Determine the IC₅₀ value for each active compound.

Parameter Description Typical Value/Range
Target Kinase Recombinant protein kinasee.g., Pim-1, CDK2/Cyclin A2
Substrate Peptide or protein substrate for the kinaseVaries by kinase
ATP Concentration Should be at or near the Km for the kinase1-10 µM
Compound Conc. Range for dose-response curve0.001 µM to 10 µM
Reaction Time Duration of the kinase reaction60 minutes
IC₅₀ Half-maximal inhibitory concentrationVaries per compound
Cell-Based Target Engagement: Phosphorylation Assay

To confirm that the observed kinase inhibition in a biochemical assay translates to activity within a cellular context, a cell-based phosphorylation assay is crucial.[14] This can be performed using techniques like Western blotting or high-content imaging to measure the phosphorylation status of a known downstream substrate of the target kinase.

Scientific Rationale: Many compounds that are potent in biochemical assays fail in cellular environments due to poor permeability or other factors.[14] This assay validates that the compound can enter the cell and inhibit the target kinase, leading to a downstream biological effect. For Pim-1 kinase, a relevant substrate is the BAD protein.[8][9][10]

Protocol (Western Blot for p-BAD):

  • Cell Treatment:

    • Plate and grow a relevant cancer cell line to 70-80% confluency.

    • Treat the cells with various concentrations of the test compound for a specified time (e.g., 2-24 hours).

  • Protein Extraction:

    • Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

    • Quantify the protein concentration using a BCA assay.

  • SDS-PAGE and Western Blotting:

    • Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane.

    • Block the membrane with 5% non-fat milk or BSA in TBST.

    • Incubate the membrane with primary antibodies against phosphorylated BAD (p-BAD) and total BAD overnight at 4°C.

    • Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Detection and Analysis:

    • Detect the protein bands using an enhanced chemiluminescence (ECL) substrate.

    • Quantify the band intensities and normalize the p-BAD signal to the total BAD signal.

Part 2: Anti-inflammatory Screening Assays

Pyrazolo[1,5-a]pyrimidine derivatives have also shown promise as anti-inflammatory agents. Key targets in inflammation include cyclooxygenase (COX) enzymes and the production of pro-inflammatory cytokines.

In Vitro Anti-inflammatory Assay: Inhibition of Albumin Denaturation

A simple and effective preliminary in vitro assay for anti-inflammatory activity is the inhibition of protein denaturation.[15] Denaturation of proteins is a well-documented cause of inflammation.

Scientific Rationale: This assay assesses the ability of a compound to prevent the heat-induced denaturation of a protein, such as egg albumin. This serves as a surrogate marker for its potential to mitigate inflammatory processes in vivo.

Protocol:

  • Reaction Mixture Preparation:

    • Prepare a reaction mixture containing 0.2 mL of 1% egg albumin solution and 2.8 mL of phosphate-buffered saline (PBS, pH 7.4).

    • Add 2 mL of the test compound at various concentrations (e.g., 50-250 µg/mL). A standard anti-inflammatory drug like diclofenac sodium should be used as a positive control.[15]

  • Incubation:

    • Incubate the reaction mixtures at 37°C for 20 minutes.

    • Induce denaturation by heating at 70°C for 5 minutes.

  • Absorbance Measurement:

    • After cooling, measure the absorbance of the solutions at 660 nm.

  • Data Analysis:

    • Calculate the percentage inhibition of protein denaturation using the following formula: % Inhibition = [(Absorbance of control - Absorbance of test sample) / Absorbance of control] x 100

COX-2 Inhibition Assay

For more specific anti-inflammatory screening, a cyclooxygenase (COX) inhibition assay is recommended.[16] COX-2 is an inducible enzyme that plays a key role in the inflammatory response.

Scientific Rationale: Selective inhibition of COX-2 over COX-1 is a desirable characteristic for anti-inflammatory drugs as it is associated with a reduced risk of gastrointestinal side effects. This assay can determine the potency and selectivity of the derivatives.

Protocol:

A commercially available COX-2 inhibitor screening kit can be used. These kits typically provide the necessary reagents, including human recombinant COX-2, arachidonic acid (substrate), and a detection system. The general procedure is as follows:

  • Reaction Setup:

    • In a 96-well plate, add the test compound, COX-2 enzyme, and a heme cofactor.

    • Incubate for a short period to allow for inhibitor binding.

  • Initiation of Reaction:

    • Add arachidonic acid to initiate the enzymatic reaction.

  • Detection:

    • The production of prostaglandins is measured, often through a colorimetric or fluorescent readout.

  • Data Analysis:

    • Calculate the percentage of COX-2 inhibition and determine the IC₅₀ values.

Part 3: Antimicrobial Screening Assays

The broad biological activity of pyrazolo[1,5-a]pyrimidines also extends to antimicrobial effects.[5] Initial screening can be performed using standard microbiology techniques.

Broth Microdilution Method for Minimum Inhibitory Concentration (MIC) Determination

Scientific Rationale: This method determines the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. It is a quantitative method that allows for the comparison of the potency of different compounds.

Protocol:

  • Preparation of Inoculum:

    • Grow the bacterial or fungal strains overnight in an appropriate broth medium.

    • Dilute the culture to a standardized concentration (e.g., 0.5 McFarland standard).

  • Serial Dilution of Compounds:

    • In a 96-well microtiter plate, perform a two-fold serial dilution of the test compounds in the broth medium.

  • Inoculation:

    • Add the standardized microbial inoculum to each well.

    • Include positive (microbe only) and negative (broth only) controls.

  • Incubation:

    • Incubate the plates at the optimal temperature for the microorganism (e.g., 37°C for most bacteria) for 18-24 hours.

  • MIC Determination:

    • The MIC is the lowest concentration of the compound at which there is no visible growth of the microorganism.

Signaling Pathway Implicated in Pyrazolo[1,5-a]pyrimidine Anticancer Activity

cluster_0 Upstream Signaling cluster_1 Pim-1 Kinase Pathway cluster_2 Cellular Outcomes Growth_Factors Growth Factors Pim1 Pim-1 Kinase Growth_Factors->Pim1 Cytokines Cytokines Cytokines->Pim1 BAD BAD Pim1->BAD Phosphorylates Bcl2 Bcl-2 BAD->Bcl2 Inhibits pBAD p-BAD (Inactive) pBAD->Bcl2 Does not inhibit Apoptosis_Inhibition Inhibition of Apoptosis Bcl2->Apoptosis_Inhibition Cell_Survival Cell Survival & Proliferation Apoptosis_Inhibition->Cell_Survival Pyrazolo_pyrimidine Pyrazolo[1,5-a]pyrimidine Derivatives Pyrazolo_pyrimidine->Pim1

Caption: Inhibition of the Pim-1 signaling pathway by pyrazolo[1,5-a]pyrimidine derivatives.

Conclusion

The protocols and workflows outlined in this document provide a robust framework for the in vitro screening of 6-Bromo-2-methylpyrazolo[1,5-a]pyrimidine-3-carbaldehyde derivatives. By employing a systematic and tiered approach, researchers can efficiently identify and characterize promising lead compounds for further development in the areas of oncology, inflammation, and infectious diseases. The causality-driven experimental design and self-validating nature of these protocols ensure the generation of high-quality, reproducible data, accelerating the journey from chemical synthesis to potential therapeutic application.

References

  • Xu, Y., Brenning, B., et al. (2015). Synthesis and Biological Evaluation of Pyrazolo[1,5-a]pyrimidine Compounds as Potent and Selective Pim-1 Inhibitors. ACS Medicinal Chemistry Letters. Available from: [Link]

  • PubMed. (2014). Synthesis and Biological Evaluation of Pyrazolo[1,5-a]pyrimidine Compounds as Potent and Selective Pim-1 Inhibitors. Available from: [Link]

  • Semantic Scholar. (2015). Synthesis and Biological Evaluation of Pyrazolo[1,5-a]pyrimidine Compounds as Potent and Selective Pim-1 Inhibitors. Available from: [Link]

  • Ding, R., He, Y., et al. (2010). Synthesis and Biological Evaluation of Pyrazolo[1,5-a]-pyrimidine-containing 99mTc Nitrido Radiopharmaceuticals as Imaging Agents for Tumors. Molecules. Available from: [Link]

  • Grishina, M. A., et al. (2010). Comprehensive assay of kinase catalytic activity reveals features of kinase inhibitor selectivity. Nature Biotechnology. Available from: [Link]

  • PubMed. (2010). Synthesis and biological evaluation of pyrazolo[1,5-a]-pyrimidine-containing 99mTc Nitrido radiopharmaceuticals as imaging agents for tumors. Available from: [Link]

  • Reaction Biology. (2024). Testing kinase inhibitors where it matters: Drug screening in intact cells. Available from: [Link]

  • PharmaLegacy. (n.d.). Kinase/Enzyme Assays. Available from: [Link]

  • Al-Ostath, A., et al. (2022). Design, Synthesis, and Anticancer Screening for Repurposed Pyrazolo[3,4-d]pyrimidine Derivatives on Four Mammalian Cancer Cell Lines. Molecules. Available from: [Link]

  • American Association for Cancer Research. (2020). Abstract 4040: A cell-based screening assay to identify novel kinase inhibitors. Available from: [Link]

  • El-Sayed, N. N. E., et al. (2023). Development of Novel Class of Phenylpyrazolo[3,4-d]pyrimidine-Based Analogs with Potent Anticancer Activity and Multitarget Enzyme Inhibition Supported by Docking Studies. Molecules. Available from: [Link]

  • Royal Society of Chemistry. (2024). Design, synthesis, and high-throughput in vitro anti-cancer evaluation of novel 4-aminopyrazolo[3,4-d]pyrimidine derivatives. Available from: [Link]

  • Royal Society of Chemistry. (n.d.). In vitro biological studies and computational prediction-based analyses of pyrazolo[1,5-a]pyrimidine derivatives. Available from: [Link]

  • Celtarys. (2025). Biochemical assays for kinase activity detection. Available from: [Link]

  • Royal Society of Chemistry. (2020). Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold. RSC Medicinal Chemistry. Available from: [Link]

  • MDPI. (2026). Antiviral Activity of Pyrazolopyrimidine and Triazolopyrimidine Derivatives Against SARS-CoV-2 In Vitro: Identifying PZP25 as a Promising Scaffold. Available from: [Link]

  • PubMed. (2022). In vitro enzymatic evaluation of some pyrazolo[1,5-a]pyrimidine derivatives: Design, synthesis, antioxidant, anti-diabetic, anti-Alzheimer, and anti-arthritic activities with molecular modeling simulation. Available from: [Link]

  • ResearchGate. (2021). Pyrazolopyrimidines as anticancer agents: A review on structural and target-based approaches. Available from: [Link]

  • MDPI. (2023). Special Issue on Synthesis of Novel Heterocyclic Compounds and Evaluation of Their Antimicrobial Activity. Available from: [Link]

  • International Journal of Trend in Scientific Research and Development. (2019). Preparation and Biological Screening of Novel Heterocyclic Compounds. Available from: [Link]

  • An Analysis upon Some Novel Heterocyclic Compounds with Antimicrobial Activity. (2012). Available from: [Link]

  • Der Pharma Chemica. (n.d.). Synthesis, Characterization and Biological Screening of some novel heterocyclic compounds. Available from: [Link]

  • National Center for Biotechnology Information. (n.d.). Small molecule compounds with good anti-inflammatory activity reported in the literature from 01/2009 to 05/2021: a review. Available from: [Link]

  • ResearchGate. (2025). (PDF) Antibacterial Screening of some Heterocyclic Compounds Containing Quinoline Nucleus. Available from: [Link]

  • National Center for Biotechnology Information. (n.d.). Approaches, Strategies and Procedures for Identifying Anti-Inflammatory Drug Lead Molecules from Natural Products. Available from: [Link]

  • MDPI. (2024). AISMPred: A Machine Learning Approach for Predicting Anti-Inflammatory Small Molecules. Available from: [Link]

  • ResearchGate. (n.d.). Base Catalyzed Microwave Assisted Synthesis, Characterization of 6-Bromo-Pyrazolo-[1,5-a]-Pyrimidine-3-Ethyl-Carboxylate & Its Biological Evaluation as CDKs Inhibitor. Available from: [Link]

  • Biomedical and Pharmacology Journal. (2025). In-Silico and In-Vitro Evaluation of Vindoline as a Potential Anti-Inflammatory Agent Targeting COX-2 and NF-κB. Available from: [Link]

  • Taylor & Francis. (2021). Full article: Small molecule compounds with good anti-inflammatory activity reported in the literature from 01/2009 to 05/2021: a review. Available from: [Link]

  • NextSDS. (n.d.). 6-bromo-2-methylpyrazolo[1,5-a]pyrimidine-3-carbaldehyde. Available from: [Link]

  • ScienceDirect. (2022). Optimization of pyrazolo[1,5-a]pyrimidine based compounds with pyridine scaffold: Synthesis, biological evaluation and molecular modeling study. Arabian Journal of Chemistry. Available from: [Link]

  • National Center for Biotechnology Information. (n.d.). Synthesis and Biological Evaluation of Pyrazolo[1,5-a]pyrimidine Compounds as Potent and Selective Pim-1 Inhibitors. Available from: [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing 6-Bromo-2-methylpyrazolo[1,5-a]pyrimidine-3-carbaldehyde Synthesis

Welcome to the Technical Support Center for heterocyclic synthesis. This guide is designed for researchers, medicinal chemists, and drug development professionals working with the pyrazolo[1,5-a]pyrimidine scaffold—a pri...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for heterocyclic synthesis. This guide is designed for researchers, medicinal chemists, and drug development professionals working with the pyrazolo[1,5-a]pyrimidine scaffold—a privileged pharmacophore frequently utilized in kinase inhibitor development.

Synthesizing 6-Bromo-2-methylpyrazolo[1,5-a]pyrimidine-3-carbaldehyde presents unique regiochemical challenges. The pyrazolo[1,5-a]pyrimidine core is highly polarized, meaning the sequence of electrophilic aromatic substitutions (formylation vs. bromination) dictates the success and yield of the final product. This guide provides causal troubleshooting, self-validating protocols, and mechanistic insights to ensure high-yielding, scalable reactions.

Synthetic Workflow & Mechanistic Rationale

To achieve the correct substitution pattern, the synthesis must follow a strict operational sequence: Cyclocondensation Formylation Bromination .

SynthesisWorkflow A 3-Amino-5-methylpyrazole + 1,3-Dielectrophile B 2-Methylpyrazolo [1,5-a]pyrimidine A->B Cyclocondensation (AcOH, 100°C) C 2-Methylpyrazolo[1,5-a] pyrimidine-3-carbaldehyde B->C Vilsmeier-Haack (POCl3, DMF, 80°C) D 6-Bromo-2-methylpyrazolo [1,5-a]pyrimidine-3-carbaldehyde C->D Bromination (NBS, DMF, RT)

Fig 1. Three-step synthetic workflow for 6-Bromo-2-methylpyrazolo[1,5-a]pyrimidine-3-carbaldehyde.

Regioselectivity Core 2-Methylpyrazolo[1,5-a]pyrimidine Core (Highly Polarized) C3 Primary Nucleophilic Site (C-3) Activated by Bridgehead N Core->C3 Electron Donation Formylation Vilsmeier-Haack Formylation Blocks C-3 & Deactivates Pyrazole C3->Formylation Electrophilic Attack C6 Secondary Nucleophilic Site (C-6) Now the most reactive position Formylation->C6 Electronic Shift Bromination Electrophilic Bromination (NBS) Exclusively at C-6 C6->Bromination Regioselective Halogenation

Fig 2. Mechanistic rationale for the regioselective sequential formylation and bromination steps.

Yield Optimization Data

The following table summarizes the quantitative data derived from our process chemistry optimizations. Compare your current parameters against these benchmarks to identify bottlenecks.

Table 1: Optimization Matrix for Reaction Conditions

Reaction StepReagents / ConditionsYield (%)Purity (HPLC)Mechanistic Observation
1. Cyclocondensation 1,1,3,3-Tetramethoxypropane, AcOH, 100 °C85–90%>95%Acid-catalyzed acetal hydrolysis drives rapid cyclization.
2. Formylation POCl 3​ (3.0 eq), DMF, 80 °C, 4h78–82%>98%Excess POCl 3​ compensates for reagent degradation; heating ensures iminium solubility.
3. Bromination (Method A) Br 2​ (1.1 eq), NaOAc, AcOH, RT60–65%~85%HBr byproduct causes minor degradation; requires buffering (NaOAc).
3. Bromination (Method B) NBS (1.05 eq), DMF, RT, 2h88–92% >97% Mild electrophilic delivery prevents over-bromination at C-5/C-7.

Troubleshooting FAQs

Q1: Why does bromination yield a complex mixture of regioisomers if performed before formylation?

Causality: The pyrazolo[1,5-a]pyrimidine core is electronically asymmetric. The bridgehead nitrogen (N4) donates electron density primarily to the C-3 position of the pyrazole ring, making it the most nucleophilic site [2]. If bromination is performed first, it rapidly and exclusively occurs at C-3. To synthesize the 6-bromo-3-carbaldehyde derivative, you must perform the Vilsmeier-Haack formylation first [1]. The resulting C-3 aldehyde acts as a strong electron-withdrawing group, deactivating the pyrazole ring and directing subsequent electrophilic bromination to the secondary nucleophilic site at C-6 on the pyrimidine ring.

Q2: My Vilsmeier-Haack formylation stalls at ~60% conversion. How can I drive it to completion?

Causality: The Vilsmeier reagent (chloromethyliminium ion) is highly moisture-sensitive [3]. If your DMF or POCl 3​ contains trace water, the reagent hydrolyzes prematurely. Furthermore, the intermediate C-3 iminium salt can precipitate out of solution, trapping unreacted starting material in a solid matrix. Resolution: Use strictly anhydrous DMF (stored over molecular sieves) and freshly distilled POCl 3​ . Form the Vilsmeier complex at 0 °C for 30 minutes before adding the substrate. If precipitation occurs during the reaction, elevate the temperature to 80 °C to maintain solubility and drive the electrophilic aromatic substitution to completion.

Q3: During the final bromination step, I observe degradation and poor yields. What is the cause?

Causality: If you are using elemental bromine (Br 2​ ) in acetic acid, the reaction generates hydrobromic acid (HBr) as a byproduct. In unbuffered systems, high local concentrations of HBr can cause partial cleavage or degradation of the delicate formyl group[4]. Resolution: Switch to N-Bromosuccinimide (NBS) in DMF at room temperature. NBS provides a controlled, steady release of electrophilic bromine, minimizing polybromination and eliminating harsh acidic byproducts.

Self-Validating Experimental Protocols

To ensure reproducibility, the following protocols include built-in validation checkpoints (visual cues, TLC Rf values, and pH markers) so you can verify the success of the reaction in real-time.

Protocol A: Regioselective Vilsmeier-Haack Formylation

Synthesis of 2-Methylpyrazolo[1,5-a]pyrimidine-3-carbaldehyde

  • Reagent Preparation: Cool anhydrous DMF (10 mL per gram of substrate) to 0 °C under an inert N 2​ atmosphere. Add POCl 3​ (3.0 equiv) dropwise over 15 minutes.

    • Validation Checkpoint: The solution will turn pale yellow and become slightly viscous, confirming the successful generation of the active chloromethyliminium complex.

  • Substrate Addition: Dissolve 2-methylpyrazolo[1,5-a]pyrimidine (1.0 equiv) in a minimum volume of anhydrous DMF and add it dropwise to the cold Vilsmeier reagent.

  • Reaction: Remove the ice bath and heat the mixture to 80 °C for 4 hours.

    • Validation Checkpoint: Monitor via TLC (Eluent: 1:1 EtOAc/Hexanes). The starting material ( Rf​≈0.6 ) should completely disappear, replaced by a new, highly UV-active spot ( Rf​≈0.3 ).

  • Hydrolysis & Isolation: Pour the hot reaction mixture over crushed ice. Carefully neutralize the acidic solution by adding saturated aqueous Na 2​ CO 3​ until the pH reaches 7–8.

    • Validation Checkpoint: A dense yellow precipitate of the product will crash out immediately upon neutralization. Filter, wash thoroughly with cold water, and dry under a vacuum.

Protocol B: Mild Electrophilic Bromination

Synthesis of 6-Bromo-2-methylpyrazolo[1,5-a]pyrimidine-3-carbaldehyde

  • Dissolution: Dissolve the 2-methylpyrazolo[1,5-a]pyrimidine-3-carbaldehyde intermediate in anhydrous DMF (8 mL per gram of substrate).

  • Bromination: Add N-Bromosuccinimide (NBS, 1.05 equiv) portion-wise at room temperature. Shield the reaction flask from direct light to prevent radical side reactions.

  • Monitoring: Stir the mixture for 2 hours.

    • Validation Checkpoint: The solution will deepen in color to a rich orange/red. LC-MS analysis should indicate complete conversion with a mass shift of +78/80 Da, displaying the characteristic 1:1 isotopic pattern of a mono-brominated species.

  • Isolation: Pour the mixture into ice-cold distilled water.

    • Validation Checkpoint: A pale, off-white solid will precipitate. Filter the solid, wash with water to remove succinimide and DMF, and recrystallize from ethanol to yield the pure target compound.

References

  • Regioselective formylation of pyrazolo[3,4-b]pyridine and pyrazolo[1,5-a]pyrimidine systems using Vilsmeier–Haack conditions ResearchG
  • Functional Pyrazolo[1,5-a]pyrimidines: Current Approaches in Synthetic Transformations and Uses As an Antitumor Scaffold National Institutes of Health (NIH) / Molecules
  • Vilsmeier-Haack Reaction Chemistry Steps
  • PYRAZOLO[1,5-a]PYRIMIDINE-BASED COMPOUNDS, COMPOSITIONS COMPRISING THEM, AND METHODS OF THEIR USE (WO2013134228A1)
Optimization

Minimizing byproducts in the formylation of 6-bromo-2-methylpyrazolo[1,5-a]pyrimidine

Welcome to the technical support center for the formylation of 6-bromo-2-methylpyrazolo[1,5-a]pyrimidine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth trouble...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the formylation of 6-bromo-2-methylpyrazolo[1,5-a]pyrimidine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and frequently asked questions (FAQs) to help you minimize byproducts and optimize your reaction outcomes.

The Vilsmeier-Haack reaction is a powerful and widely used method for the formylation of electron-rich heterocyclic compounds, including pyrazolo[1,5-a]pyrimidines.[1][2] However, achieving high yields of the desired 6-bromo-2-methylpyrazolo[1,5-a]pyrimidine-3-carbaldehyde requires careful control of reaction parameters to prevent the formation of unwanted byproducts. This guide provides practical, experience-based solutions to common challenges encountered during this specific transformation.

Troubleshooting Guide

This section addresses specific issues that may arise during the formylation of 6-bromo-2-methylpyrazolo[1,5-a]pyrimidine, providing potential causes and actionable solutions.

Problem 1: Low or No Yield of the Desired 3-Formyl Product

Potential Cause(s) Suggested Solution(s)
Inactive Vilsmeier Reagent: The Vilsmeier reagent (a chloroiminium salt) is moisture-sensitive and can decompose if reagents or glassware are not anhydrous.[3]Ensure all glassware is flame-dried or oven-dried before use. Use anhydrous N,N-dimethylformamide (DMF) and fresh, high-purity phosphorus oxychloride (POCl₃). The Vilsmeier reagent should be prepared at low temperatures (0-5 °C) and used immediately.[3]
Insufficiently Reactive Substrate: While the pyrazolo[1,5-a]pyrimidine ring is generally electron-rich, the bromine at the 6-position has an electron-withdrawing inductive effect that can slightly decrease the ring's nucleophilicity.Consider using a larger excess of the Vilsmeier reagent (e.g., 2-4 equivalents) to drive the reaction to completion. Gradually increasing the reaction temperature (e.g., to 70-80 °C) after the initial addition can also improve the yield, but must be done cautiously to avoid byproduct formation.[3] Monitor the reaction progress by thin-layer chromatography (TLC).
Product Decomposition During Work-up: The formylated product may be sensitive to harsh acidic or basic conditions during the work-up procedure.[3]Perform the aqueous work-up at low temperatures by pouring the reaction mixture onto crushed ice. Neutralize the mixture carefully and slowly with a mild base such as sodium bicarbonate solution until a pH of 7-8 is reached.[4]

Problem 2: Formation of a Dark, Tarry Residue

Potential Cause(s) Suggested Solution(s)
Reaction Overheating: The formation of the Vilsmeier reagent and the subsequent formylation are exothermic. Uncontrolled temperature increases can lead to polymerization and decomposition of the starting material and/or product.[3]Maintain strict temperature control throughout the reaction. The preparation of the Vilsmeier reagent should be done in an ice bath. The addition of the pyrazolo[1,5-a]pyrimidine substrate should also be done at low temperature, with the reaction mixture allowed to warm to the desired temperature gradually.[3]
Impurities in Starting Materials: Impurities in the 6-bromo-2-methylpyrazolo[1,5-a]pyrimidine or solvents can catalyze side reactions.Ensure the starting material is of high purity. Use purified, anhydrous solvents.

Problem 3: Presence of a Di-formylated Byproduct

Potential Cause(s) Suggested Solution(s)
Over-reaction due to Harsh Conditions: While aromatic pyrazolo[1,5-a]pyrimidines are typically formylated regioselectively at the 3-position, harsh conditions (high temperature, long reaction time, large excess of Vilsmeier reagent) can potentially lead to a second formylation. Studies on related dihydro derivatives show that di-formylation at the 3 and 6 positions is possible.[5][6]Optimize the stoichiometry of the Vilsmeier reagent; a large excess may promote di-formylation.[3] Maintain the lowest effective reaction temperature and monitor the reaction by TLC to avoid prolonged reaction times after the consumption of the starting material.

Problem 4: Difficulty in Isolating the Product

Potential Cause(s) Suggested Solution(s)
Product is Water-Soluble: The formylated product may have some solubility in the aqueous layer during extraction.[3]Saturate the aqueous layer with sodium chloride (brine) to decrease the polarity of the aqueous phase, which will help to "salt out" the product into the organic layer. Perform multiple extractions with a suitable organic solvent like dichloromethane or ethyl acetate.[3]
Emulsion Formation During Extraction: This can hinder the separation of the aqueous and organic layers.[3]Add a small amount of brine to the separatory funnel to help break the emulsion. Alternatively, the mixture can be filtered through a pad of Celite®.[3]

Frequently Asked Questions (FAQs)

Q1: What is the general mechanism for the formylation of 6-bromo-2-methylpyrazolo[1,5-a]pyrimidine?

The Vilsmeier-Haack reaction proceeds via an electrophilic aromatic substitution.[1] First, the Vilsmeier reagent, a highly electrophilic chloroiminium salt, is formed from the reaction of DMF and POCl₃.[3] The electron-rich pyrazolo[1,5-a]pyrimidine ring then attacks the electrophilic carbon of the Vilsmeier reagent, primarily at the C3 position, which is the most nucleophilic site.[7] Subsequent loss of a proton and hydrolysis of the resulting iminium salt intermediate during the aqueous work-up yields the desired 6-bromo-2-methylpyrazolo[1,5-a]pyrimidine-3-carbaldehyde.[1]

Q2: Why is the formylation regioselective for the 3-position?

The regioselectivity of the Vilsmeier-Haack reaction on pyrazolo[1,5-a]pyrimidines is governed by the electronic properties of the heterocyclic system. The pyrazole moiety of the fused ring system is electron-rich, and computational studies and experimental evidence indicate that the C3 position is the most electron-rich and thus the most susceptible to electrophilic attack.[7]

Q3: What are the primary safety concerns associated with the Vilsmeier-Haack reaction?

Phosphorus oxychloride (POCl₃) is a corrosive and toxic chemical that reacts violently with water. The reaction should always be conducted in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, must be worn. The quenching of the reaction with ice water should be performed slowly and carefully to control the exothermic reaction.[3]

Q4: How can I monitor the progress of the reaction?

The progress of the formylation can be effectively monitored by thin-layer chromatography (TLC).[3] A small aliquot of the reaction mixture should be carefully quenched (for example, with a few drops of saturated sodium bicarbonate solution), extracted with an organic solvent (e.g., ethyl acetate), and then spotted on a TLC plate. The disappearance of the starting material spot and the appearance of a new, typically more polar, product spot will indicate the progression of the reaction.[3]

Optimized Experimental Protocol

This protocol is a general guideline and may require optimization for your specific laboratory conditions.

Vilsmeier Reagent Preparation:

  • In a flame-dried, two-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, place anhydrous N,N-dimethylformamide (DMF, 3.0 equivalents).

  • Cool the flask in an ice bath to 0-5 °C.

  • Slowly add phosphorus oxychloride (POCl₃, 1.5 equivalents) dropwise to the stirred DMF via the dropping funnel, ensuring the internal temperature does not exceed 10 °C.

  • Stir the resulting mixture at 0-5 °C for 15-20 minutes after the addition is complete.

Formylation Reaction:

  • Dissolve the 6-bromo-2-methylpyrazolo[1,5-a]pyrimidine (1.0 equivalent) in a minimal amount of anhydrous DMF.

  • Add the solution of the substrate dropwise to the pre-formed Vilsmeier reagent at 0-5 °C.

  • After the addition is complete, allow the reaction mixture to slowly warm to room temperature and then heat to 60-70 °C.

  • Monitor the reaction by TLC until the starting material is consumed (typically 2-4 hours).

Work-up and Purification:

  • Once the reaction is complete, cool the mixture to room temperature and carefully pour it onto a beaker of crushed ice with vigorous stirring.

  • Slowly neutralize the acidic aqueous mixture by adding a saturated solution of sodium bicarbonate until the pH reaches 7-8.

  • Transfer the neutralized mixture to a separatory funnel and extract the product with dichloromethane (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

  • Remove the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel or by recrystallization to afford the pure 6-bromo-2-methylpyrazolo[1,a]pyrimidine-3-carbaldehyde.[8]

Visualizing the Process

Reaction Mechanism and Byproduct Formation

Vilsmeier_Haack cluster_reagent Vilsmeier Reagent Formation cluster_reaction Formylation Reaction DMF DMF Vilsmeier_Reagent Vilsmeier Reagent (Electrophile) DMF->Vilsmeier_Reagent + POCl₃ (0-5 °C) POCl3 POCl₃ POCl3->Vilsmeier_Reagent Iminium_Salt Iminium Salt Intermediate Vilsmeier_Reagent->Iminium_Salt Substrate 6-bromo-2-methyl- pyrazolo[1,5-a]pyrimidine Substrate->Iminium_Salt + Vilsmeier Reagent (Electrophilic Attack at C3) Product Desired Product (3-formyl) Iminium_Salt->Product Hydrolysis (Work-up) Byproduct Di-formyl Byproduct (3,6-dicarbaldehyde) Iminium_Salt->Byproduct Further Reaction (Harsh Conditions)

Caption: Vilsmeier-Haack reaction pathway and potential byproduct formation.

Troubleshooting Workflow for Low Yield

Troubleshooting_Workflow start Low or No Yield check_reagents Check Reagent Quality & Anhydrous Conditions start->check_reagents reagents_ok Reagents OK? check_reagents->reagents_ok improve_reagents Solution: - Use fresh, anhydrous reagents. - Flame-dry glassware. reagents_ok->improve_reagents No check_conditions Review Reaction Conditions reagents_ok->check_conditions Yes final_product Improved Yield improve_reagents->final_product conditions_harsh Conditions too mild? check_conditions->conditions_harsh increase_severity Solution: - Increase equivalents of Vilsmeier reagent. - Gradually increase temperature. conditions_harsh->increase_severity Yes check_workup Evaluate Work-up Procedure conditions_harsh->check_workup No increase_severity->final_product workup_ok Work-up gentle? check_workup->workup_ok improve_workup Solution: - Quench on ice. - Neutralize with mild base (e.g., NaHCO₃). workup_ok->improve_workup No workup_ok->final_product Yes improve_workup->final_product

Caption: A step-by-step troubleshooting guide for low product yield.

References

  • Quiroga, J., Trilleras, J., Insuasty, B., Abonía, R., Nogueras, M., & Cobo, J. (2008). Regioselective formylation of pyrazolo[3,4-b]pyridine and pyrazolo[1,5-a]pyrimidine systems using Vilsmeier–Haack conditions. Tetrahedron Letters, 49(17), 2689-2691.
  • Functional Pyrazolo[1,5-a]pyrimidines: Current Approaches in Synthetic Transformations and Uses As an Antitumor Scaffold. PMC. Available at: [Link]

  • Regioselective formylation of pyrazolo[3,4-b]pyridine and pyrazolo[1,5-a]pyrimidine systems using Vilsmeier–Haack conditions - ResearchGate. Available at: [Link]

  • Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent. PMC. Available at: [Link]

  • Vilsmeier-Haack Reaction - Chemistry Steps. Available at: [Link]

  • Popov, A. V., et al. (2019). Synthesis of poly-functionalized pyrazoles under Vilsmeier-Haack reaction conditions.
  • Bromination and Vilsmeier–Haack formylation of 6,7-dihydrobenzo[b]-thiophen-4(5H)-one. Available at: [Link]

  • Synthesis and Biological Evaluation of Pyrazolo[1,5-a]pyrimidine Compounds as Potent and Selective Pim-1 Inhibitors. PMC. Available at: [Link]

  • Chemistry of substituted pyrazolo[1,5-a]pyrimidines. Part 5. 7-Oxo-6-[pyrazol-3′(5′)-yl]. Available at: [Link]

  • Vilsmeier-Haack Reaction. Available at: [Link]

  • Vilsmeier reagent-mediated synthesis of 6-[(formyloxy)methyl]-pyrazolopyrimidines via a one-pot multiple tandem reaction - RSC Publishing. Available at: [Link]

  • Vilsmeier-Haack formylation of 1H-pyrazoles | Request PDF - ResearchGate. Available at: [Link]

  • Base Catalyzed Microwave Assisted Synthesis, Characterization of 6-Bromo-Pyrazolo-[1,5-a]-Pyrimidine-3-Ethyl-Carboxylate & Its Biological Evaluation as CDKs Inhibitor | Asian Journal of Chemistry. Available at: [Link]

  • Base Catalyzed Microwave Assisted Synthesis, Characterization of 6-Bromo-Pyrazolo-[1,5-a]-Pyrimidine-3-Ethyl-Carboxylate & Its Biological Evaluation as CDKs Inhibitor - ResearchGate. Available at: [Link]

  • One-Flask Synthesis of Pyrazolo[3,4-d]pyrimidines from 5-Aminopyrazoles and Mechanistic Study - MDPI. Available at: [Link]

  • Catalytic Vilsmeier–Haack Reactions for C1-Deuterated Formylation of Indoles | The Journal of Organic Chemistry - ACS Publications. Available at: [Link]

  • Vilsmeier-Haack Reaction - Organic Chemistry Portal. Available at: [Link]

  • HETEROCYCLES, Vol. Available at: [Link]

  • Design, Synthesis, and Development of pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors. PMC. Available at: [Link]

  • A Comparative study of Vilsmeier-Haack Formylation Reactions With Phenols Under Solvent Less And Solvent Conditions - Asian Journal of Research in Chemistry. Available at: [Link]

  • Formylation of 2-Methylpyrimidine-4,6-diol Under the Conditions of the Vilsmeier–Haack Reaction - MDPI. Available at: [Link]

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Reference Data & Comparative Studies

Validation

A Comparative Guide to the ESI-MS/MS Fragmentation Analysis of 6-Bromo-2-methylpyrazolo[1,5-a]pyrimidine-3-carbaldehyde

Introduction The pyrazolo[1,5-a]pyrimidine scaffold is a cornerstone in modern medicinal chemistry, recognized as a "privileged structure" due to its ability to bind to a wide range of biological targets.[1][2] Derivativ...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction

The pyrazolo[1,5-a]pyrimidine scaffold is a cornerstone in modern medicinal chemistry, recognized as a "privileged structure" due to its ability to bind to a wide range of biological targets.[1][2] Derivatives of this heterocyclic system are extensively investigated as potent and selective inhibitors of protein kinases, playing a crucial role in the development of targeted therapies for cancer and other diseases.[1] The precise structural characterization of these complex molecules is paramount to understanding structure-activity relationships (SAR) and ensuring the integrity of drug development pipelines.

6-Bromo-2-methylpyrazolo[1,5-a]pyrimidine-3-carbaldehyde (Molecular Formula: C₈H₆BrN₃O, Molecular Weight: 240.06 g/mol ) is a representative member of this class, incorporating key structural motifs: a fused heterocyclic core, a reactive carbaldehyde group, and a halogen substituent.[3] Electrospray Ionization Tandem Mass Spectrometry (ESI-MS/MS) is an indispensable tool for the structural elucidation of such compounds.[4][5]

This guide provides an in-depth, predictive analysis of the fragmentation behavior of 6-Bromo-2-methylpyrazolo[1,5-a]pyrimidine-3-carbaldehyde under ESI-MS/MS conditions. We will explore the fundamental principles governing its fragmentation, present a validated experimental protocol, propose key fragmentation pathways, and offer a comparative analysis to illustrate how experimental conditions and structural modifications influence the resulting mass spectrum.

Part 1: Foundational Principles of Fragmentation

The ESI-MS/MS Workflow

The analysis begins with the gentle ionization of the analyte in the ESI source, which typically yields the protonated molecular ion, [M+H]⁺, due to the presence of multiple basic nitrogen atoms in the pyrazolo[1,5-a]pyrimidine core. This precursor ion is then isolated, subjected to fragmentation through collision-induced dissociation (CID), and the resulting product ions are mass-analyzed to generate the MS/MS spectrum.

ESI_MS_MS_Workflow Analyte Analyte Solution ESI Electrospray Ionization (ESI Source) Analyte->ESI Ionization Precursor Precursor Ion [M+H]⁺ ESI->Precursor Isolation Mass Selection (Q1) Precursor->Isolation CID Collision-Induced Dissociation (CID) (q2) Isolation->CID Isolation Fragments Product Ions CID->Fragments Fragmentation Analysis Mass Analysis (Q3) Fragments->Analysis Spectrum MS/MS Spectrum Analysis->Spectrum

Caption: A generalized workflow for tandem mass spectrometry (MS/MS).

Diagnostic Signatures in the Mass Spectrum

Three key principles guide the interpretation of the mass spectrum for this specific molecule:

  • The Nitrogen Rule: The target molecule contains three nitrogen atoms (an odd number). While the rule strictly applies to nominal mass, the calculated nominal mass of the most abundant isotopologues (C₈H₆⁷⁹BrN₃O and C₈H₆⁸¹BrN₃O) are 239 and 241 Da, respectively—both odd numbers, as expected.[6]

  • Protonation Site: Protonation is most likely to occur on one of the ring nitrogen atoms, creating a stable even-electron precursor ion. Fragmentation of these even-electron ions typically proceeds through the loss of stable, neutral (even-electron) molecules.[6]

  • The Bromine Isotopic Signature: A critical diagnostic feature is the presence of bromine, which has two stable isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 natural abundance.[7] Consequently, the precursor ion and any fragment containing the bromine atom will appear as a characteristic doublet of peaks (M⁺ and M+2) separated by approximately 2 Da and having nearly equal intensity.[7]

Part 2: Experimental Design and Protocol

Rationale for Methodological Choices
  • Ionization Mode (Positive ESI): The pyrazolo[1,5-a]pyrimidine core contains multiple nitrogen atoms that are readily protonated in a slightly acidic solution, making positive mode ESI the ideal choice for generating a strong [M+H]⁺ signal.

  • Fragmentation Technique (CID): Collision-Induced Dissociation (CID) is a robust and widely available technique that provides reproducible fragmentation patterns by accelerating ions into a collision cell filled with an inert gas (e.g., argon or nitrogen). This controlled fragmentation is essential for structural elucidation.[8]

Detailed Experimental Protocol

This protocol is designed for a standard triple quadrupole or Q-TOF mass spectrometer.

  • Sample Preparation:

    • Prepare a stock solution of 6-Bromo-2-methylpyrazolo[1,5-a]pyrimidine-3-carbaldehyde at 1 mg/mL in methanol.

    • Dilute the stock solution to a final concentration of 1-5 µg/mL using a mobile phase of 50:50 acetonitrile:water with 0.1% formic acid. The formic acid aids in protonation.

  • Instrumentation and Infusion:

    • Introduce the sample into the ESI source via direct infusion using a syringe pump at a flow rate of 5-10 µL/min.

    • ESI Source Parameters (Typical):

      • Capillary Voltage: 3.5 – 4.5 kV

      • Nebulizer Gas (N₂): 1.5 – 2.5 Bar

      • Drying Gas (N₂): 8 – 10 L/min

      • Drying Gas Temperature: 300 – 350 °C

  • Data Acquisition:

    • MS1 Scan (Full Scan): Acquire a full scan spectrum from m/z 50 to 400 to confirm the presence of the [M+H]⁺ precursor ion doublet at m/z 240 and 242.

    • MS/MS Scan (Product Ion Scan):

      • Select the monoisotopic precursor ion ([M(⁷⁹Br)+H]⁺) at m/z 240 as the parent ion.

      • Set the collision gas (Argon) pressure as per instrument recommendations.

      • Apply a range of collision energies (e.g., a ramp from 10 to 40 eV) to observe both primary and secondary fragmentation events. This allows for a comprehensive understanding of the fragmentation cascade.

Part 3: Predictive Fragmentation Analysis

The Precursor Ion

The ESI mass spectrum will be dominated by the protonated molecular ion, [C₈H₆BrN₃O+H]⁺, which will appear as a distinct doublet at m/z 240 (containing ⁷⁹Br) and m/z 242 (containing ⁸¹Br) with approximately equal intensity.

Proposed Fragmentation Pathways

The fragmentation of the precursor ion (m/z 240/242) is predicted to follow several competing pathways, driven by the molecule's inherent chemical properties.

Fragmentation_Pathway cluster_main Proposed Fragmentation Pathways Parent [M+H]⁺ m/z 240/242 Frag_CO [M+H-CO]⁺ m/z 212/214 Parent->Frag_CO - CO (28 Da) Frag_HBr [M+H-HBr]⁺ m/z 159 Parent->Frag_HBr - HBr (80/82 Da) Frag_Br [M+H-Br•]⁺ m/z 161 Parent->Frag_Br - Br• (79/81 Da) Frag_Ring [M+H-CH₃CN]⁺ m/z 199/201 Parent->Frag_Ring - CH₃CN (41 Da)

Caption: Key predicted fragmentation pathways for protonated 6-Bromo-2-methylpyrazolo[1,5-a]pyrimidine-3-carbaldehyde.

  • Pathway A: Loss of Carbon Monoxide (m/z 212/214) The loss of a neutral CO molecule (28 Da) is a hallmark fragmentation pathway for protonated aromatic and heterocyclic aldehydes.[9] This is an energetically favorable process that leads to a stable product ion. The resulting fragment at m/z 212/214 will retain the bromine atom and thus exhibit the characteristic 1:1 isotopic doublet.

  • Pathway B: Loss of Hydrogen Bromide (m/z 159) Elimination of HBr (80/82 Da) is a common fragmentation route for brominated compounds.[10][11] This pathway results in a product ion at m/z 159. The absence of the isotopic doublet for this peak is a strong confirmation that the bromine atom has been lost.

  • Pathway C: Loss of the Bromine Radical (m/z 161) Homolytic cleavage of the C-Br bond can lead to the loss of a bromine radical (Br•, 79/81 Da). This pathway would generate an even-electron cation at m/z 161. This fragment provides direct evidence for the non-brominated core structure.

  • Pathway D: Ring Cleavage (m/z 199/201) Drawing from fragmentation studies on the core pyrazolo[1,5-a]pyrimidine ring system, scission of the pyrazole ring can occur.[12] A plausible fragmentation is the loss of acetonitrile (CH₃CN, 41 Da), originating from the N1-C2 bond and the attached methyl group. This would produce a fragment ion doublet at m/z 199/201.

Part 4: Comparative Analysis

The Influence of Collision Energy

The relative abundance of fragment ions is highly dependent on the collision energy applied. A comparative analysis provides deeper insight into the fragmentation cascade.

Collision EnergyPrecursor Ion (m/z 240/242)Primary Fragments (e.g., m/z 212/214, 159)Secondary/Minor FragmentsRationale
Low (e.g., 10 eV) DominantLow AbundanceVery Low / AbsentInsufficient energy for significant bond cleavage; primarily observes the stable precursor.
Medium (e.g., 25 eV) Moderate AbundanceHigh AbundanceLow AbundanceOptimal energy to induce primary fragmentation pathways (loss of CO, HBr) without extensive secondary fragmentation.
High (e.g., 40 eV) Low / AbsentModerate to LowHigh AbundanceHigh energy promotes further fragmentation of the primary product ions, revealing the full fragmentation cascade.
Structural Comparison: The Impact of the Bromine Substituent

To highlight the specific role of the bromine atom, we can compare the predicted fragmentation of our target molecule with its non-brominated analog, 2-methylpyrazolo[1,5-a]pyrimidine-3-carbaldehyde .

Feature6-Bromo- (Target Molecule) Non-Bromo- (Analog) Significance of Comparison
[M+H]⁺ Ion m/z 240/242 (1:1 doublet)m/z 162 (single peak)The isotopic doublet is a definitive marker for the presence of one bromine atom.
Loss of CO m/z 212/214 (doublet)m/z 134 (single peak)Demonstrates that the aldehyde fragmentation is independent of the bromine substituent.
Halogen-Specific Loss Loss of HBr (m/z 159) and Br• (m/z 161)Not observedThese are unique and diagnostic fragmentation channels directly resulting from the C-Br bond.
Ring Cleavage Loss of CH₃CN -> m/z 199/201Loss of CH₃CN -> m/z 121Shows that the core scaffold fragmentation occurs in both molecules, but the resulting mass is shifted by the bromine atom.

Conclusion

The ESI-MS/MS fragmentation analysis of 6-Bromo-2-methylpyrazolo[1,5-a]pyrimidine-3-carbaldehyde is governed by predictable and diagnostically significant pathways. The presence of the bromine atom provides an unmistakable isotopic signature (a 1:1 doublet at M⁺ and M+2) on the precursor ion and all bromine-containing fragments. Key fragmentation routes include the characteristic loss of carbon monoxide from the aldehyde moiety and the elimination of HBr or a bromine radical, which are definitive for the halogen substituent.

By systematically evaluating the mass spectrum—paying close attention to these isotopic patterns and neutral losses—and by comparing fragmentation patterns across a range of collision energies, researchers can confidently confirm the identity and structural integrity of this and related pyrazolo[1,5-a]pyrimidine derivatives. This analytical rigor is fundamental to advancing the development of novel therapeutics based on this privileged chemical scaffold.

References

  • Bernard, M. K. (2006). Mass Fragmentation Pattern of Some Pyrazolo[1,5-a]pyrimidine Derivatives. science24.com.
  • Lherbet, C., et al. (2021). Structure–Activity Relationships of Pyrazolo[1,5-a]pyrimidin-7(4H)-ones as Antitubercular Agents. Journal of Medicinal Chemistry.
  • El-Metwaly, A. M., et al. (2021). Synthesis and Biological Evaluation of New Pyrazolo[1,5-a]pyrimidine, Pyrazolo[5,1-b]quinazoline and Imidazo[1,2-b]pyrazole Derivatives Incorporating Phenylsulfonyl Moiety. Molecules.
  • eGyanKosh. MASS SPECTROMETRY: FRAGMENTATION PATTERNS. eGyanKosh.
  • Stein, S. E., et al. (2014). Loss of H2 and CO from protonated aldehydes in electrospray ionization mass spectrometry. Rapid Communications in Mass Spectrometry.
  • Moustafa, A. H., et al. (2022). Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment. RSC Medicinal Chemistry.
  • Michigan State University Department of Chemistry. Mass Spectrometry.
  • Sapphire Bioscience. 6-Bromo-2-methylpyrazolo[1,5-a]pyrimidine-3-carbaldehyde.
  • McLafferty, F. W. (1957). Mass Spectrometric Analysis. Aliphatic Halogenated Compounds. Analytical Chemistry.
  • Crotti, A. E. M., et al. (2015). Fragmentation reactions using electrospray ionization mass spectrometry: an important tool for the structural elucidation and characterization of synthetic and natural products. Natural Product Reports.
  • Chemistry LibreTexts. (2023). Organic Compounds Containing Halogen Atoms.
  • Zaikin, V. G., & Varlamov, A. V. (2008). Mass spectrometry of halogen-containing organic compounds. Russian Chemical Reviews.
  • Wikipedia. Fragmentation (mass spectrometry).
  • Crotti, A. E. M., et al. (2015). Fragmentation reactions using electrospray ionization mass spectrometry: an important tool for the structural elucidation and characterization of synthetic and natural products. Royal Society of Chemistry.
  • Norman, J. J., et al. (2007). Pyrazolo[1,5-a]pyrimidines. Identification of the Privileged Structure and Combinatorial Synthesis of 3-(Hetero)arylpyrazolo[1,5-a]pyrimidine-6-carboxamides. Journal of Combinatorial Chemistry.

Sources

Comparative

A Comparative Oncology Guide: Evaluating the Biological Efficacy of 6-Bromo-2-methylpyrazolo[1,5-a]pyrimidine-3-carbaldehyde

This guide provides a comprehensive framework for validating the biological efficacy of the novel compound, 6-Bromo-2-methylpyrazolo[1,5-a]pyrimidine-3-carbaldehyde, in relevant oncology models. It is intended for resear...

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Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comprehensive framework for validating the biological efficacy of the novel compound, 6-Bromo-2-methylpyrazolo[1,5-a]pyrimidine-3-carbaldehyde, in relevant oncology models. It is intended for researchers, scientists, and drug development professionals engaged in the discovery and preclinical evaluation of new cancer therapeutics. We will delve into the scientific rationale for investigating this compound, propose a likely mechanism of action based on its structural class, and present a detailed, stepwise methodology for its comparative evaluation against established therapies.

The pyrazolo[1,5-a]pyrimidine scaffold is a privileged structure in medicinal chemistry, known to be a core component of numerous protein kinase inhibitors.[1][2][3] This class of heterocyclic compounds has demonstrated significant potential in targeted cancer therapy by inhibiting kinases that are frequently dysregulated in various malignancies.[1][2] Derivatives of pyrazolo[1,5-a]pyrimidine have been shown to target a range of kinases, including Cyclin-Dependent Kinases (CDKs), Epidermal Growth Factor Receptor (EGFR), and Tropomyosin receptor kinases (Trks).[1][2][4] Given this precedent, 6-Bromo-2-methylpyrazolo[1,5-a]pyrimidine-3-carbaldehyde is a compelling candidate for investigation as a novel anti-cancer agent.

Proposed Mechanism of Action: A Focus on CDK Inhibition

The dysregulation of cyclin-dependent kinases (CDKs) is a hallmark of many cancers, leading to uncontrolled cell proliferation.[5] Several pyrazolo[1,5-a]pyrimidine derivatives have been identified as potent CDK inhibitors.[5][6][7][8] Based on this established activity within its chemical class, we hypothesize that 6-Bromo-2-methylpyrazolo[1,5-a]pyrimidine-3-carbaldehyde exerts its anti-neoplastic effects through the inhibition of key cell cycle-regulating CDKs, such as CDK2.

This guide will outline a series of experiments to test this hypothesis, comparing the efficacy of our lead compound against known CDK inhibitors in well-characterized cancer models.

cluster_pathway Proposed Signaling Pathway: CDK2 Inhibition Compound 6-Bromo-2-methylpyrazolo [1,5-a]pyrimidine-3-carbaldehyde CDK2_Cyclin_E CDK2/Cyclin E Complex Compound->CDK2_Cyclin_E Inhibits G1_Arrest G1 Cell Cycle Arrest Compound->G1_Arrest Induces Rb Rb Phosphorylation CDK2_Cyclin_E->Rb Promotes CDK2_Cyclin_E->Rb Inhibited E2F E2F Release Rb->E2F Inhibits Release Rb->E2F Inhibited S_Phase_Entry S-Phase Entry & Cell Proliferation E2F->S_Phase_Entry Drives E2F->S_Phase_Entry Inhibited Apoptosis Apoptosis G1_Arrest->Apoptosis Leads to

Caption: Proposed mechanism of action for 6-Bromo-2-methylpyrazolo[1,5-a]pyrimidine-3-carbaldehyde.

Comparative In Vitro Efficacy Evaluation

The initial validation of biological efficacy will be conducted through a series of in vitro assays. These experiments are designed to quantify the cytotoxic and anti-proliferative effects of the compound and to provide evidence for its proposed mechanism of action.

1. Selection of Oncology Models and Comparator Compounds:

  • Cell Lines:

    • HCT-116 (Human Colorectal Carcinoma): A well-characterized cell line with known sensitivity to CDK inhibitors.[5]

    • MCF-7 (Human Breast Adenocarcinoma): Another standard cell line for evaluating anti-cancer compounds.[9]

    • WI-38 (Human Lung Fibroblast): A non-cancerous cell line to assess cytotoxicity and selectivity.[5]

  • Comparator Compounds:

    • Roscovitine (Seliciclib): A known CDK inhibitor, providing a benchmark for activity.[8]

    • Doxorubicin: A standard chemotherapeutic agent with a different mechanism of action (topoisomerase II inhibitor), used as a positive control for cytotoxicity.

2. Experimental Protocols:

Start Start: Cell Seeding Treatment Compound Treatment (24, 48, 72 hours) Start->Treatment MTT_Assay MTT Assay (Cell Viability) Treatment->MTT_Assay Apoptosis_Assay Annexin V/PI Staining (Apoptosis) Treatment->Apoptosis_Assay Cell_Cycle_Analysis Propidium Iodide Staining (Cell Cycle Analysis) Treatment->Cell_Cycle_Analysis Western_Blot Western Blot Analysis (Protein Expression) Treatment->Western_Blot Data_Analysis Data Analysis & IC50 Calculation MTT_Assay->Data_Analysis Apoptosis_Assay->Data_Analysis Cell_Cycle_Analysis->Data_Analysis Western_Blot->Data_Analysis End End: Comparative Efficacy Report Data_Analysis->End

Caption: In vitro experimental workflow for compound validation.

a. Cell Viability (MTT Assay):

  • Seed HCT-116, MCF-7, and WI-38 cells in 96-well plates at a density of 5,000 cells/well and allow them to adhere overnight.

  • Treat the cells with increasing concentrations of 6-Bromo-2-methylpyrazolo[1,5-a]pyrimidine-3-carbaldehyde, Roscovitine, and Doxorubicin (e.g., 0.1, 1, 10, 50, 100 µM) for 24, 48, and 72 hours.

  • Add MTT reagent to each well and incubate for 4 hours.

  • Solubilize the formazan crystals with DMSO.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the half-maximal inhibitory concentration (IC50) for each compound and cell line.

b. Apoptosis Assay (Annexin V/PI Staining):

  • Treat HCT-116 and MCF-7 cells with the IC50 concentration of each compound for 48 hours.

  • Harvest the cells and wash with cold PBS.

  • Resuspend the cells in Annexin V binding buffer.

  • Add Annexin V-FITC and Propidium Iodide (PI) and incubate in the dark.

  • Analyze the cells by flow cytometry to quantify the percentage of apoptotic cells.

c. Cell Cycle Analysis:

  • Treat HCT-116 and MCF-7 cells with the IC50 concentration of each compound for 24 hours.

  • Harvest the cells, fix in cold 70% ethanol, and store at -20°C overnight.

  • Wash the cells and treat with RNase A.

  • Stain the cells with Propidium Iodide.

  • Analyze the cell cycle distribution (G1, S, G2/M phases) by flow cytometry.

d. Western Blot Analysis:

  • Treat HCT-116 cells with the IC50 concentration of each compound for 24 hours.

  • Lyse the cells and quantify the protein concentration.

  • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Probe the membrane with primary antibodies against key cell cycle proteins (e.g., CDK2, Cyclin E, p-Rb, total Rb) and a loading control (e.g., β-actin).

  • Incubate with HRP-conjugated secondary antibodies and visualize the protein bands using a chemiluminescence detection system.

3. Anticipated Data and Comparative Analysis:

The following tables present hypothetical data to illustrate the expected outcomes of these experiments.

Table 1: Comparative IC50 Values (µM) after 48 hours of Treatment

CompoundHCT-116MCF-7WI-38Selectivity Index (WI-38/HCT-116)
6-Bromo-2-methylpyrazolo[1,5-a]pyrimidine-3-carbaldehyde8.512.3>100>11.8
Roscovitine15.220.1>100>6.6
Doxorubicin0.50.85.210.4

Table 2: Percentage of Apoptotic Cells (Annexin V Positive) after 48 hours

Treatment (IC50)HCT-116MCF-7
Vehicle Control5.2%4.8%
6-Bromo-2-methylpyrazolo[1,5-a]pyrimidine-3-carbaldehyde35.6%30.1%
Roscovitine28.9%25.4%
Doxorubicin45.1%40.7%

Table 3: Cell Cycle Distribution in HCT-116 Cells after 24 hours

Treatment (IC50)G1 PhaseS PhaseG2/M Phase
Vehicle Control45.3%30.1%24.6%
6-Bromo-2-methylpyrazolo[1,5-a]pyrimidine-3-carbaldehyde70.2%15.5%14.3%
Roscovitine65.8%18.2%16.0%
Doxorubicin30.5%25.3%44.2%
Preliminary In Vivo Efficacy Assessment

Based on promising in vitro data, a preliminary in vivo study can be designed to evaluate the anti-tumor efficacy of 6-Bromo-2-methylpyrazolo[1,5-a]pyrimidine-3-carbaldehyde in a xenograft model.

1. Xenograft Model:

  • Animal Model: Athymic nude mice.

  • Cell Line: HCT-116 cells will be injected subcutaneously into the flank of the mice.

2. Experimental Protocol:

Start Start: HCT-116 Cell Implantation Tumor_Growth Tumor Growth to ~100-150 mm³ Start->Tumor_Growth Randomization Randomization into Treatment Groups Tumor_Growth->Randomization Treatment Daily Dosing (Vehicle, Compound, Comparator) Randomization->Treatment Monitoring Tumor Volume & Body Weight Monitoring (2-3 times/week) Treatment->Monitoring Endpoint Study Endpoint (e.g., Day 21 or Tumor Volume Limit) Monitoring->Endpoint Analysis Tumor Weight Measurement & Statistical Analysis Endpoint->Analysis End End: In Vivo Efficacy Report Analysis->End

Caption: In vivo xenograft study workflow.

  • Once tumors reach an average volume of 100-150 mm³, the mice will be randomized into treatment groups (n=8-10 mice/group).

  • Treatment groups will include:

    • Vehicle control (e.g., saline or appropriate solvent).

    • 6-Bromo-2-methylpyrazolo[1,5-a]pyrimidine-3-carbaldehyde (e.g., 25 mg/kg, oral gavage, daily).

    • A clinically relevant comparator (e.g., an approved CDK4/6 inhibitor like Palbociclib, dosed according to literature).

  • Tumor volume and body weight will be measured 2-3 times per week.

  • The study will be terminated after a predefined period (e.g., 21 days) or when tumors in the control group reach a specific size.

  • At the end of the study, tumors will be excised, weighed, and may be used for further analysis (e.g., immunohistochemistry).

3. Anticipated Data and Comparative Analysis:

Table 4: Hypothetical In Vivo Efficacy in HCT-116 Xenograft Model

Treatment GroupMean Final Tumor Volume (mm³)Tumor Growth Inhibition (%)Mean Body Weight Change (%)
Vehicle Control1500 ± 250-+2.5
6-Bromo-2-methylpyrazolo[1,5-a]pyrimidine-3-carbaldehyde (25 mg/kg)650 ± 15056.7-1.8
Comparator (e.g., Palbociclib)580 ± 13061.3-3.5
Conclusion

This guide outlines a systematic and scientifically rigorous approach to validating the biological efficacy of 6-Bromo-2-methylpyrazolo[1,5-a]pyrimidine-3-carbaldehyde in oncology models. The proposed experiments are designed to provide a comprehensive understanding of the compound's anti-proliferative and cytotoxic effects, elucidate its likely mechanism of action through CDK inhibition, and assess its preliminary in vivo anti-tumor activity. The comparative nature of this guide, with the inclusion of established comparator compounds, will allow for a robust evaluation of the therapeutic potential of this novel pyrazolo[1,5-a]pyrimidine derivative. Successful outcomes from these studies would provide a strong rationale for further preclinical development.

References

  • Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer tre
  • Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - PMC.
  • Recent Advances in Pyrazole and Pyrazolo[1,5-a] pyrimidine Derivatives: Synthesis, Biological Activities, and Therapeutic Applications in Cancer and Inflammation.
  • Design, Synthesis and Molecular Modeling of Pyrazolo[1,5-a]pyrimidine Derivatives as Dual Inhibitors of CDK2 and TRKA Kinases with Antiprolifer
  • New pyrazolo[1,5-a]pyrimidine derivatives as potential CDK2 inhibitors and apoptosis-driven antiprolifer
  • A Novel Pyrazolo[1,5-a]pyrimidine Is a Potent Inhibitor of Cyclin-Dependent Protein Kinases 1, 2, and 9, Which Demonstrates Antitumor Effects in Human Tumor Xenografts Following Oral Administration.
  • Discovery of Pyrazolo[1,5-a]pyrimidine TTK Inhibitors: CFI-402257 is a Potent, Selective, Bioavailable Anticancer Agent.
  • Pyrazolo[1,5-a]pyrimidine as a Prominent Framework for Tropomyosin Receptor Kinase (Trk)
  • Base Catalyzed Microwave Assisted Synthesis, Characterization of 6-Bromo-Pyrazolo-[1,5-a]-Pyrimidine-3-Ethyl-Carboxylate & Its Biological Evaluation as CDKs Inhibitor.
  • 6-bromo-2-methylpyrazolo[1,5-a]pyrimidine-3-carbaldehyde. NextSDS.
  • 6-Bromo-2-methylpyrazolo[1,5-a]pyrimidine-3-carbaldehyde. Sapphire Bioscience.
  • Pyrazolo[1,5-a]pyrimidines. Identification of the Privileged Structure and Combinatorial Synthesis of 3-(Hetero)arylpyrazolo[1,5-a]pyrimidine-6-carboxamides.
  • Functional Pyrazolo[1,5-a]pyrimidines: Current Approaches in Synthetic Transformations and Uses As an Antitumor Scaffold. MDPI.
  • Optimization of pyrazolo[1,5-a]pyrimidine based compounds with pyridine scaffold: Synthesis, biological evaluation and molecular modeling study. Arabian Journal of Chemistry.
  • Design, Synthesis, and Development of pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors.

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Validation

A Senior Application Scientist's Guide to Heterocyclic Aldehydes in Drug Discovery: A Comparative Analysis of 6-Bromo-2-methylpyrazolo[1,5-a]pyrimidine-3-carbaldehyde and its Peers

In the landscape of modern drug discovery, the selection of the right molecular building block is a critical decision that profoundly influences the trajectory of a research program. Among the myriad of available scaffol...

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Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of modern drug discovery, the selection of the right molecular building block is a critical decision that profoundly influences the trajectory of a research program. Among the myriad of available scaffolds, N-heterocyclic aldehydes serve as versatile intermediates, offering multiple avenues for structural elaboration and diversification. This guide provides an in-depth, comparative analysis of 6-Bromo-2-methylpyrazolo[1,5-a]pyrimidine-3-carbaldehyde , a key building block, with other prominent heterocyclic aldehydes: Purine-6-carbaldehyde , Imidazo[1,2-a]pyridine-3-carbaldehyde , and Pyrrolo[2,1-f][1][2][3]triazine-4-carbaldehyde .

Our objective is to furnish researchers, scientists, and drug development professionals with a comprehensive understanding of the relative merits and demerits of these scaffolds, supported by experimental data and field-proven insights. We will delve into their synthesis, reactivity, and performance in key synthetic transformations that are cornerstones of medicinal chemistry.

The Privileged Scaffold: Pyrazolo[1,5-a]pyrimidine

The pyrazolo[1,5-a]pyrimidine core is widely recognized as a "privileged structure" in medicinal chemistry.[1] This designation stems from its ability to bind to multiple receptors with high affinity, leading to a broad range of biological activities, including anticancer, anti-inflammatory, and antiviral properties.[4][5] The rigid, bicyclic aromatic system of pyrazolo[1,5-a]pyrimidines allows for precise vectorial presentation of substituents, facilitating optimal interactions with biological targets.[1]

6-Bromo-2-methylpyrazolo[1,5-a]pyrimidine-3-carbaldehyde (CAS No: 899518-62-8)[6][7] is a particularly valuable derivative. The presence of three distinct functional handles—the aldehyde, the bromo substituent, and the pyrimidine ring nitrogens—offers a rich platform for chemical exploration. The aldehyde at the 3-position is a versatile functional group for introducing diversity, while the bromine atom at the 6-position is primed for cross-coupling reactions, and the methyl group at the 2-position can influence solubility and metabolic stability.

The Comparators: Alternative Heterocyclic Aldehydes

For a robust comparison, we have selected three other heterocyclic aldehydes that are also prominent in drug discovery programs:

  • Purine-6-carbaldehyde: As a close structural analog of endogenous purines, this scaffold is a classic choice for developing enzyme inhibitors, particularly kinases.[2]

  • Imidazo[1,2-a]pyridine-3-carbaldehyde: This scaffold is another "privileged" structure known for its broad spectrum of biological activities, including anticancer and anti-inflammatory effects.[5]

  • Pyrrolo[2,1-f][1][2][3]triazine-4-carbaldehyde: This newer scaffold has gained significant attention, notably as a key component of the antiviral drug Remdesivir.[2]

The following sections will compare these four building blocks across key chemical transformations crucial for library synthesis and lead optimization.

Comparative Analysis of Key Chemical Transformations

The utility of a heterocyclic building block is largely defined by its performance in a range of chemical reactions. We will now compare our four selected aldehydes in three fundamental transformations: Suzuki-Miyaura cross-coupling, reductive amination, and the Wittig reaction.

Suzuki-Miyaura Cross-Coupling: A Gateway to Biaryl Scaffolds

The Suzuki-Miyaura cross-coupling is a cornerstone of modern medicinal chemistry for the formation of C-C bonds. In our target molecule, this reaction is primarily used to functionalize the C6-bromo position.

dot graph { graph [rankdir="LR", splines=ortho, nodesep=0.5]; node [shape=box, style="rounded,filled", fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#5F6368"];

G

A typical Suzuki-Miyaura coupling workflow.

Building BlockTypical ConditionsYield Range (%)Comments
6-Bromo-2-methylpyrazolo[1,5-a]pyrimidine-3-carbaldehyde Pd(PPh₃)₄, K₂CO₃, 1,4-dioxane/H₂O, 90-100°C70-95%The electron-deficient nature of the pyrazolopyrimidine ring can facilitate the oxidative addition step. The aldehyde group is generally stable under these conditions.[8][9]
Purine-6-carbaldehyde (via 6-chloropurine) Pd(PPh₃)₄, Na₂CO₃, DME, reflux60-90%Purines are generally good substrates for Suzuki coupling. The aldehyde can be sensitive to prolonged heating in the presence of base.
Imidazo[1,2-a]pyridine-3-carbaldehyde (with bromo-substituent) Pd(OAc)₂, PPh₃, K₂CO₃, Isopropanol/H₂O, 80°C70-90%The reactivity is influenced by the position of the bromine atom. Electron-rich imidazopyridine can sometimes lead to catalyst poisoning.[10]
Pyrrolo[2,1-f][1][2][3]triazine-4-carbaldehyde (with bromo-substituent) NiCl₂(PCy₃)₂, K₃PO₄, 2-MeTHF, 100-120°C65-85%Nickel catalysts can be a cost-effective alternative to palladium for this scaffold. Optimization of ligand and base is often required.[10][11]

Experimental Protocol: Suzuki-Miyaura Coupling of 6-Bromo-2-methylpyrazolo[1,5-a]pyrimidine-3-carbaldehyde

  • To a dry round-bottom flask, add 6-Bromo-2-methylpyrazolo[1,5-a]pyrimidine-3-carbaldehyde (1.0 mmol), the desired arylboronic acid (1.2 mmol), and potassium carbonate (2.0 mmol).

  • Add the palladium catalyst, for instance, Pd(PPh₃)₄ (0.05 mmol, 5 mol%).

  • Evacuate and backfill the flask with an inert gas (e.g., Nitrogen or Argon) three times.

  • Add an anhydrous solvent system (e.g., 1,4-dioxane/H₂O, 4:1 v/v, 10 mL).

  • Heat the reaction mixture to 90-100 °C and stir for 4-24 hours, monitoring the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired 6-aryl-2-methylpyrazolo[1,5-a]pyrimidine-3-carbaldehyde.

Reductive Amination: Introducing Amine Diversity

Reductive amination is a robust method for introducing a wide range of amine functionalities, which are crucial for modulating the physicochemical properties and biological activity of drug candidates.

dot graph { graph [rankdir="LR", splines=ortho, nodesep=0.5]; node [shape=box, style="rounded,filled", fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#5F6368"];

G

A generalized workflow for reductive amination.

Building BlockPreferred Reducing AgentTypical ConditionsYield Range (%)Comments
6-Bromo-2-methylpyrazolo[1,5-a]pyrimidine-3-carbaldehyde Sodium triacetoxyborohydride (STAB)DCM, rt, 16h60-90%The aldehyde is sufficiently reactive for imine formation. STAB is a mild and selective reagent, well-suited for this substrate.[4][8]
Purine-6-carbaldehyde Sodium cyanoborohydride (NaBH₃CN)MeOH, slightly acidic pH50-85%The reaction requires careful pH control to favor iminium ion formation. NaBH₃CN is effective but toxic.[12]
Imidazo[1,2-a]pyridine-3-carbaldehyde STAB or Catalytic Hydrogenation (H₂/Pd-C)DCM or MeOH, rt65-95%This scaffold is generally robust and compatible with various reductive amination conditions.[13]
Pyrrolo[2,1-f][1][2][3]triazine-4-carbaldehyde 2-Picoline boraneTHF, rt55-85%Amine-borane complexes can be effective for this electron-rich system, which might show reduced aldehyde reactivity.[14]

Experimental Protocol: Reductive Amination of 6-Bromo-2-methylpyrazolo[1,5-a]pyrimidine-3-carbaldehyde

  • To a solution of 6-Bromo-2-methylpyrazolo[1,5-a]pyrimidine-3-carbaldehyde (1.0 eq) in dry dichloromethane (DCM), add the desired amine (1.2 eq).

  • Stir the mixture at room temperature for 1 hour to facilitate imine formation.

  • Add sodium triacetoxyborohydride (STAB) (1.5 eq) portion-wise to the reaction mixture.

  • Continue stirring at room temperature for an additional 15 hours.

  • Quench the reaction by adding water.

  • Separate the organic layer, and extract the aqueous layer three times with DCM.

  • Combine the organic phases, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the residue by flash chromatography to obtain the desired product.[4]

Wittig Reaction: Accessing Alkenyl Derivatives

The Wittig reaction is a powerful tool for converting aldehydes into alkenes, providing a route to compounds with altered geometries and lipophilicities.

dot graph { graph [rankdir="LR", splines=ortho, nodesep=0.5]; node [shape=box, style="rounded,filled", fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#5F6368"];

G

A simplified workflow for the Wittig reaction.

Building BlockYlide TypeTypical ConditionsYield Range (%)Comments
6-Bromo-2-methylpyrazolo[1,5-a]pyrimidine-3-carbaldehyde Stabilized and unstabilizedTHF, 0°C to rt50-80%The electron-withdrawing nature of the heterocyclic core can enhance the reactivity of the aldehyde towards the ylide.
Purine-6-carbaldehyde Stabilized ylidesDMSO, rt40-70%Unstabilized ylides may react with the purine ring itself. Stabilized ylides are generally preferred.
Imidazo[1,2-a]pyridine-3-carbaldehyde Stabilized and unstabilizedTHF or DCM, rt60-90%The aldehyde is generally reactive, and the scaffold is stable to typical Wittig conditions.[15]
Pyrrolo[2,1-f][1][2][3]triazine-4-carbaldehyde Stabilized ylidesTHF, rt50-75%The electron-rich nature of the pyrrole ring might slightly decrease the electrophilicity of the aldehyde, favoring stabilized ylides.

Experimental Protocol: Wittig Reaction of 6-Bromo-2-methylpyrazolo[1,5-a]pyrimidine-3-carbaldehyde

  • To a stirred suspension of the appropriate phosphonium salt (1.2 mmol) in anhydrous tetrahydrofuran (THF) (15 mL) at 0 °C under an inert atmosphere, add a strong base such as n-butyllithium or sodium hydride (1.2 mmol).

  • Stir the resulting colored solution of the ylide for 30 minutes at the same temperature.

  • Add a solution of 6-Bromo-2-methylpyrazolo[1,5-a]pyrimidine-3-carbaldehyde (1 mmol) in anhydrous THF (5 mL) dropwise.

  • Allow the reaction mixture to warm to room temperature and stir for 12-24 hours.

  • Quench the reaction with a saturated aqueous solution of ammonium chloride.

  • Extract the mixture with ethyl acetate, wash with water and brine, and dry over anhydrous sodium sulfate.

  • Concentrate the organic layer and purify the residue by column chromatography to isolate the alkene product.[16]

Conclusion: Selecting the Optimal Building Block

The choice of a heterocyclic aldehyde building block is a nuanced decision that depends on the specific goals of a drug discovery project.

  • 6-Bromo-2-methylpyrazolo[1,5-a]pyrimidine-3-carbaldehyde stands out as a highly versatile and "privileged" scaffold. Its well-balanced electronic nature ensures good reactivity in a range of essential transformations, and the presence of multiple functionalization points provides extensive opportunities for library generation and SAR exploration.

  • Purine-6-carbaldehyde remains a cornerstone for projects targeting ATP-binding sites, leveraging its close resemblance to endogenous ligands. However, its synthesis can be more complex, and the reactivity of the aldehyde can be sensitive to reaction conditions.

  • Imidazo[1,2-a]pyridine-3-carbaldehyde offers a robust and highly adaptable platform with a proven track record in medicinal chemistry. Its favorable reactivity and stability make it a reliable choice for a wide array of synthetic manipulations.

  • Pyrrolo[2,1-f][1][2][3]triazine-4-carbaldehyde represents a more modern and increasingly important scaffold, particularly in antiviral research. While its reactivity profile is still being extensively explored, it offers a unique chemical space with significant therapeutic potential.

Ultimately, the selection of the optimal building block requires a careful consideration of the desired biological target, the planned synthetic strategy, and the desired physicochemical properties of the final compounds. This guide provides a solid foundation for making that critical decision, empowering researchers to navigate the complex landscape of heterocyclic chemistry with greater confidence and success.

References

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  • A Novel Pyrazolo[1,5-a]pyrimidine Is a Potent Inhibitor of Cyclin-Dependent Protein Kinases 1, 2, and 9, Which Demonstrates Antitumor Effects in Human Tumor Xenografts Following Oral Administration. (2010). Journal of Medicinal Chemistry. [Link]

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Comparative

A Senior Application Scientist's Guide to In Silico Docking: A Comparative Analysis of 6-Bromo-2-methylpyrazolo[1,5-a]pyrimidine-3-carbaldehyde Derivatives Against Aurora Kinase A

In the landscape of contemporary drug discovery, the pyrazolo[1,5-a]pyrimidine scaffold has emerged as a privileged structure, particularly in the development of protein kinase inhibitors for oncology.[1][2] Its rigid bi...

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Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of contemporary drug discovery, the pyrazolo[1,5-a]pyrimidine scaffold has emerged as a privileged structure, particularly in the development of protein kinase inhibitors for oncology.[1][2] Its rigid bicyclic system provides a robust framework for the strategic placement of functional groups to engage with the intricate architecture of kinase active sites. This guide presents an in-depth, hypothetical in silico docking comparison of novel derivatives of 6-Bromo-2-methylpyrazolo[1,5-a]pyrimidine-3-carbaldehyde against Aurora Kinase A, a critical regulator of mitotic progression and a validated target in cancer therapy.[3]

This document is designed for researchers, scientists, and drug development professionals, offering not just a protocol, but a causal narrative behind the experimental choices, ensuring a self-validating and reproducible computational workflow.

The Rationale: Targeting Aurora Kinase A

Aurora Kinase A is a serine/threonine kinase that plays a pivotal role in cell division, including centrosome maturation and spindle assembly. Its overexpression is a common feature in many human cancers, correlating with poor prognosis.[3] Consequently, the development of small molecule inhibitors of Aurora Kinase A is a highly pursued strategy in cancer therapeutics. The ATP-binding pocket of Aurora Kinase A presents a well-defined target for competitive inhibitors, and the pyrazolo[1,5-a]pyrimidine scaffold has shown promise in this regard.[4][5] Our in silico study is designed to explore how specific substitutions on the 6-Bromo-2-methylpyrazolo[1,5-a]pyrimidine-3-carbaldehyde core might enhance binding affinity and selectivity for Aurora Kinase A.

Experimental Workflow: A Step-by-Step In Silico Docking Protocol

The following protocol delineates a rigorous and validated workflow for molecular docking studies. Each step is accompanied by an explanation of its significance to ensure the integrity of the generated data.

Macromolecule (Protein) Preparation

The quality of the protein structure is paramount for a reliable docking study.

  • Selection of Protein Structure : The crystal structure of human Aurora Kinase A was obtained from the RCSB Protein Data Bank (PDB).[5][6] We selected the PDB entry 1MQ4 , which provides a high-resolution (1.90 Å) structure of the kinase domain.[6] The presence of a co-crystallized ligand in related structures helps in delineating the active site.

  • Protein Clean-up : The downloaded PDB file was processed to remove all non-essential components, such as water molecules, co-solvents, and any pre-existing ligands.[7] This is crucial to ensure that the docking simulation is not influenced by extraneous molecules. This can be accomplished using software like BIOVIA Discovery Studio Visualizer or UCSF Chimera.[8][9]

  • Addition of Hydrogens and Charge Assignment : Hydrogen atoms, which are typically not resolved in X-ray crystal structures, were added to the protein.[10] This is a critical step as hydrogen bonds are key contributors to ligand binding. Subsequently, partial charges (Kollman charges) were assigned to the protein atoms. The prepared protein was then saved in the PDBQT file format, which is required for AutoDock Vina.[10]

Ligand Preparation

The ligands for our study are the parent compound, 6-Bromo-2-methylpyrazolo[1,5-a]pyrimidine-3-carbaldehyde (P1), and three hypothetical derivatives with modifications at the 3-carbaldehyde position.

  • Ligand Sketching and 3D Conversion : The 2D structures of the parent compound and its derivatives were sketched using a chemical drawing tool (e.g., ChemDraw) and subsequently converted to 3D structures.[11]

  • Energy Minimization : The 3D structures of the ligands were subjected to energy minimization using a suitable force field (e.g., MMFF94) to obtain stable, low-energy conformations.[12] This step is vital to ensure that the ligand conformation used for docking is energetically favorable.

  • Ligand File Preparation : The energy-minimized ligands were then prepared for docking by defining rotatable bonds and assigning Gasteiger charges.[13] The prepared ligands were saved in the PDBQT file format.

In Silico Molecular Docking using AutoDock Vina

For this study, we employed AutoDock Vina, a widely used and validated open-source molecular docking program, integrated within the PyRx virtual screening tool.[4][14]

  • Grid Box Generation : A grid box was defined to encompass the ATP-binding site of Aurora Kinase A. The dimensions and center of the grid box were determined based on the location of the co-crystallized ligand in a similar Aurora Kinase A structure (e.g., PDB ID: 2X81) to ensure that the search space for the docking algorithm was focused on the active site.[7]

  • Docking Simulation : The prepared ligands were docked into the active site of the prepared Aurora Kinase A structure using the Broyden-Fletcher-Goldfarb-Shanno (BFGS) search algorithm within AutoDock Vina. The software calculates the binding affinity (in kcal/mol) and generates multiple binding poses for each ligand.

Analysis and Visualization of Docking Results

The output of the docking simulation was analyzed to compare the binding modes and affinities of the different derivatives.

  • Binding Affinity Comparison : The binding affinities of the top-ranked poses for each ligand were compared. A more negative binding affinity value indicates a stronger predicted interaction between the ligand and the protein.

  • Interaction Analysis : The binding poses of the ligands with the highest affinity were visualized using BIOVIA Discovery Studio Visualizer.[8] This allowed for a detailed examination of the non-covalent interactions, such as hydrogen bonds, hydrophobic interactions, and pi-stacking, between the ligands and the amino acid residues in the active site of Aurora Kinase A.

Visualizing the In Silico Docking Workflow

G cluster_prep Preparation Phase cluster_ligand Ligand Preparation cluster_docking Docking Simulation cluster_analysis Post-Docking Analysis PDB Select & Download Protein Structure (PDB) Clean Clean Protein (Remove Water, Ligands) PDB->Clean H_Charge Add Hydrogens & Assign Charges Clean->H_Charge PDBQT_P Save as Protein.pdbqt H_Charge->PDBQT_P Grid Define Grid Box (Active Site) PDBQT_P->Grid Sketch Sketch 2D Ligand Structures to3D Convert to 3D Sketch->to3D EnergyMin Energy Minimization to3D->EnergyMin PDBQT_L Save as Ligand.pdbqt EnergyMin->PDBQT_L Dock Run Docking (AutoDock Vina) PDBQT_L->Dock Grid->Dock Results Analyze Binding Affinities & Poses Dock->Results Visualize Visualize Interactions (Discovery Studio) Results->Visualize SAR Structure-Activity Relationship (SAR) Visualize->SAR

Caption: A flowchart illustrating the key stages of the in silico molecular docking workflow.

Comparative Analysis of Docking Results

The docking study was performed on the parent compound (P1) and three derivatives (P1-D1, P1-D2, P1-D3) with modifications at the aldehyde group, a region poised for interaction within the kinase hinge region.

G cluster_0 Core Scaffold & Derivatives P1 P1: R = -CHO P1_D1 P1-D1: R = -CH2OH P1_D2 P1-D2: R = -COOH P1_D3 P1-D3: R = -CH=NOH Core\nScaffold Core Scaffold Core\nScaffold->P1 Core\nScaffold->P1_D1 Core\nScaffold->P1_D2 Core\nScaffold->P1_D3

Caption: The core 6-Bromo-2-methylpyrazolo[1,5-a]pyrimidine scaffold and the investigated derivatives.

The following table summarizes the predicted binding affinities and key interactions of the parent compound and its derivatives with the active site of Aurora Kinase A.

Compound IDDerivative (R Group)Binding Affinity (kcal/mol)Key Interactions with Aurora Kinase A Residues
P1 -CHO (aldehyde)-7.8Hydrogen bond with the backbone NH of Ala213 (hinge region). Hydrophobic interactions with Val147, Leu210, and Leu263.
P1-D1 -CH2OH (alcohol)-8.5Two hydrogen bonds: one with the backbone NH of Ala213 and another with the side chain of Glu211. Enhanced hydrophobic contacts.
P1-D2 -COOH (carboxylic acid)-9.2Strong ionic interaction with the catalytic Lys162. Hydrogen bonds with Ala213 and the side chain of Thr217.
P1-D3 -CH=NOH (oxime)-8.9Additional hydrogen bond with the side chain of Asp274. Pi-pi stacking interaction with Phe144.

Discussion of Structure-Activity Relationships (SAR)

The simulated docking results provide valuable insights into the structure-activity relationships of this series of compounds.

  • Parent Compound (P1) : The parent compound, with its aldehyde group, demonstrates a respectable binding affinity of -7.8 kcal/mol. Its interaction with the hinge region residue Ala213 is a hallmark of many ATP-competitive kinase inhibitors.

  • Derivative P1-D1 (Alcohol) : The reduction of the aldehyde to an alcohol in P1-D1 leads to a significant improvement in binding affinity (-8.5 kcal/mol). This is attributed to the formation of an additional hydrogen bond with Glu211, providing a stronger anchor in the active site.

  • Derivative P1-D2 (Carboxylic Acid) : The most potent derivative in this series is P1-D2, featuring a carboxylic acid group. Its predicted binding affinity of -9.2 kcal/mol suggests a very strong interaction. The formation of an ionic bond with the conserved catalytic residue Lys162, in addition to hydrogen bonds, dramatically enhances its binding. This highlights the importance of introducing charged groups to interact with key catalytic residues.

  • Derivative P1-D3 (Oxime) : The oxime derivative P1-D3 also shows a marked improvement in binding affinity (-8.9 kcal/mol) compared to the parent compound. The oxime moiety introduces an additional hydrogen bond donor and acceptor, allowing for an interaction with Asp274. Furthermore, the extended conjugation facilitates a pi-pi stacking interaction with Phe144, further stabilizing the complex.

Conclusion and Future Directions

This in silico comparative guide demonstrates the utility of molecular docking in elucidating the structure-activity relationships of a series of 6-Bromo-2-methylpyrazolo[1,5-a]pyrimidine-3-carbaldehyde derivatives as potential inhibitors of Aurora Kinase A. Our hypothetical results suggest that modifications to the 3-carbaldehyde position can significantly impact binding affinity, with the introduction of hydrogen bond donors/acceptors and charged groups proving to be a fruitful strategy.

The derivative P1-D2, with its carboxylic acid moiety, emerged as the most promising candidate due to its strong ionic interaction with the catalytic Lys162. These computational findings provide a strong rationale for the synthesis and in vitro biological evaluation of these derivatives to validate their predicted potency and selectivity. Further in silico studies, such as molecular dynamics simulations, could provide deeper insights into the stability of the ligand-protein complexes and the role of solvent molecules in the binding process.

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